PSB-16133 sodium
Description
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Properties
Molecular Formula |
C28H22N2NaO5S2 |
|---|---|
Molecular Weight |
553.6 g/mol |
InChI |
InChI=1S/C28H22N2O5S2.Na/c1-15-7-12-22(16(2)13-15)36-18-10-8-17(9-11-18)30-21-14-23(37(33,34)35)26(29)25-24(21)27(31)19-5-3-4-6-20(19)28(25)32;/h3-14,30H,29H2,1-2H3,(H,33,34,35); |
InChI Key |
NWXBATCMPJMJPS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to PSB-16133 Sodium: A Selective P2Y4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular nucleotides, such as uridine (B1682114) triphosphate (UTP), play a crucial role in cellular signaling by activating P2Y receptors, a family of G protein-coupled receptors (GPCRs). The P2Y4 receptor subtype, in particular, is a Gq-coupled receptor activated by UTP, leading to the mobilization of intracellular calcium.[1] Its involvement in various physiological processes has made it a target of interest for therapeutic intervention. This technical guide provides a comprehensive overview of PSB-16133 sodium, a potent and selective antagonist of the human P2Y4 receptor. This document details its pharmacological properties, the experimental protocols for its characterization, and the key signaling pathways involved, serving as a vital resource for researchers in pharmacology and drug discovery.
Introduction to this compound
This compound is a synthetic, non-nucleotide antagonist derived from an anthraquinone (B42736) scaffold.[1] It has been identified as a potent and selective inhibitor of the human P2Y4 receptor, making it a valuable pharmacological tool for studying the receptor's function and a lead compound for the development of novel therapeutics.[1][2]
Chemical Properties:
| Property | Value |
| Chemical Name | Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate |
| Molecular Formula | C28H21N2NaO5S2 |
| Molecular Weight | 552.59 g/mol |
| CAS Number | 2089035-40-3 |
Pharmacological Profile
Potency at the Human P2Y4 Receptor
The primary measure of PSB-16133's efficacy is its inhibitory concentration (IC50) against UTP-induced activation of the P2Y4 receptor. In a fluorescence-based assay measuring intracellular calcium release in 1321N1 astrocytoma cells stably transfected with the human P2Y4 receptor, PSB-16133 exhibited a potent inhibitory activity.[1]
Table 1: Potency of PSB-16133 at the Human P2Y4 Receptor
| Parameter | Value | Cell Line | Assay Type |
| IC50 | 233 nM | hP2Y4-1321N1 | Calcium Mobilization |
Selectivity Profile
The selectivity of a pharmacological tool is paramount for accurate interpretation of experimental results. PSB-16133 has been characterized against a panel of other human P2Y receptor subtypes to determine its specificity for the P2Y4 receptor. The following table summarizes the inhibitory activity of PSB-16133 at various P2Y receptors.
Table 2: Selectivity Profile of PSB-16133 against Human P2Y Receptor Subtypes
| Receptor Subtype | Agonist Used | PSB-16133 Inhibition at 10 µM (%) |
| P2Y1 | 2-MeSADP | 29% |
| P2Y2 | 2-ThioUTP | 25% |
| P2Y6 | UDP | 21% |
| P2Y11 | ATP | Not active |
| P2Y12 | 2-MeSADP | 19% |
Data derived from functional assays measuring calcium mobilization (P2Y1, P2Y2, P2Y6, P2Y11) or β-arrestin recruitment (P2Y12).[1]
Mechanism of Action: Allosteric Antagonism
PSB-16133 is suggested to act as an allosteric antagonist.[1] This mode of action implies that it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist UTP binds. Allosteric modulators can offer advantages over competitive antagonists, including the potential for greater selectivity and a ceiling effect on their inhibitory action. Evidence for this mechanism comes from functional assays where increasing concentrations of PSB-16133 lead to a depression of the maximal response to UTP, a hallmark of non-competitive antagonism.
Signaling Pathways
P2Y4 Receptor-Mediated Signaling
The P2Y4 receptor is a Gq protein-coupled receptor.[1][3] Upon activation by its endogenous agonist UTP, the receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a downstream signaling cascade involving phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3] This increase in intracellular calcium is a key signaling event that mediates many of the physiological effects of P2Y4 receptor activation.
Experimental Protocols
The characterization of PSB-16133 as a P2Y4 receptor antagonist relies on robust and reproducible experimental methods. The following section details the key assay used for its pharmacological profiling.
Intracellular Calcium Mobilization Assay
This functional assay is the primary method for determining the potency and efficacy of P2Y4 receptor ligands. It measures the change in intracellular calcium concentration in response to receptor activation or inhibition.
Objective: To determine the IC50 value of PSB-16133 by measuring its ability to inhibit UTP-induced calcium release in human P2Y4 receptor-expressing cells.
Materials:
-
Cell Line: 1321N1 human astrocytoma cells stably transfected with the human P2Y4 receptor (hP2Y4-1321N1).
-
Agonist: Uridine triphosphate (UTP).
-
Antagonist: this compound.
-
Calcium Indicator Dye: Fura-2 AM (acetoxymethyl ester).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Instrumentation: Fluorescence microplate reader capable of kinetic reading with dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
Protocol:
-
Cell Culture and Plating:
-
Culture hP2Y4-1321N1 cells in appropriate growth medium until they reach 80-90% confluency.
-
Harvest the cells and seed them into 96-well black-walled, clear-bottom microplates at a suitable density.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in the assay buffer.
-
Remove the growth medium from the wells and wash the cells with assay buffer.
-
Add the Fura-2 AM loading solution to each well and incubate for approximately 60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.
-
-
Antagonist Incubation:
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
Add assay buffer containing various concentrations of PSB-16133 (or vehicle control) to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature in the dark.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for a short period.
-
Inject a solution of UTP (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately begin kinetic measurement of fluorescence intensity, alternating between excitation at 340 nm and 380 nm, with emission recorded at 510 nm, for a duration sufficient to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm) for each time point.
-
The peak change in the fluorescence ratio after agonist addition is proportional to the increase in intracellular calcium concentration.
-
Plot the percentage inhibition of the UTP-induced response against the logarithm of the PSB-16133 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound stands out as a potent and selective allosteric antagonist of the human P2Y4 receptor. Its well-characterized pharmacological profile, particularly its high potency and selectivity, makes it an indispensable tool for elucidating the physiological and pathophysiological roles of the P2Y4 receptor. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to effectively utilize PSB-16133 in their studies, thereby accelerating research and development in the field of purinergic signaling.
References
The Role of PSB-16133 Sodium in Studying Purinergic Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purinergic signaling, mediated by extracellular nucleotides like ATP and UTP, plays a crucial role in a myriad of physiological and pathophysiological processes. The P2Y family of G protein-coupled receptors are key players in these pathways. Among them, the P2Y4 receptor, activated by UTP, is implicated in processes ranging from ion transport to cell proliferation. The study of this receptor has been significantly advanced by the development of selective antagonists. This technical guide focuses on the core role of PSB-16133 sodium, a potent and selective antagonist of the human P2Y4 receptor, as a critical tool for elucidating purinergic signaling pathways. We will delve into its pharmacological properties, provide detailed experimental protocols for its use, and illustrate the signaling cascades it helps to unravel.
Introduction to this compound
This compound is a synthetic organic compound identified as a potent and selective antagonist for the UTP-activated P2Y4 receptor.[1][2] Its development has provided researchers with a valuable pharmacological tool to investigate the physiological and pathological roles of the P2Y4 receptor, which was previously challenging due to a lack of selective antagonists.[1][3] PSB-16133 is thought to act as an allosteric antagonist, meaning it binds to a site on the receptor distinct from the agonist binding site, thereby altering the receptor's response to its natural ligand, UTP.[1][4]
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate |
| Molecular Formula | C28H21N2NaO5S2 |
| Molecular Weight | 552.59 g/mol |
| CAS Number | 2089035-40-3 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). |
Pharmacological Data
The defining characteristic of this compound is its potency and selectivity for the P2Y4 receptor. This selectivity is crucial for accurately dissecting the role of the P2Y4 receptor from other P2Y receptor subtypes, which are often co-expressed in the same tissues.
Table 1: Potency and Selectivity of this compound
| Receptor Subtype | Agonist | PSB-16133 IC50 (nM) | Antagonist Profile | Reference |
| P2Y4 | UTP | 233 | Allosteric Antagonist | [1] |
| P2Y1 | ADP | > 10,000 | Inactive | [5] (Data for structurally related PSB-0739) |
| P2Y2 | UTP/ATP | > 10,000 | Inactive | [5] (Data for structurally related PSB-0739) |
| P2Y6 | UDP | > 10,000 | Inactive | [5] (Data for structurally related PSB-0739) |
| P2Y11 | ATP | > 10,000 | Inactive | [5] (Data for structurally related PSB-0739) |
| P2Y12 | ADP | > 10,000 | Inactive | [5] (Data for structurally related PSB-0739) |
| P2Y13 | ADP | > 10,000 | Inactive | [5] (Data for structurally related PSB-0739) |
| P2Y14 | UDP-glucose | > 10,000 | Inactive | [5] (Data for structurally related PSB-0739) |
P2Y4 Receptor Signaling Pathways
The P2Y4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[4] Its activation by UTP initiates a cascade of intracellular events that are central to purinergic signaling in various cell types. This compound is instrumental in confirming the involvement of the P2Y4 receptor in these pathways by selectively blocking these downstream effects.
Canonical Gq-PLC-Ca2+ Pathway
The primary signaling pathway activated by the P2Y4 receptor involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a wide range of cellular responses.[6][7]
Caption: Canonical P2Y4 receptor signaling pathway.
Downstream Signaling to MAPK/ERK and Rho Pathways
Beyond the initial calcium mobilization, P2Y4 receptor activation can lead to the stimulation of other important signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Rho/Rho kinase pathway.[8][9] These pathways are crucial for regulating long-term cellular processes like gene expression, cell proliferation, differentiation, and migration. The activation of ERK1/2 by P2Y receptors, including P2Y4, is often dependent on PKC.[9] The coupling of P2Y4 to the Rho pathway has been demonstrated to be involved in vascular smooth muscle cell function.[8]
Caption: Downstream P2Y4 receptor signaling pathways.
Experimental Protocols
The primary method for characterizing the activity of P2Y4 receptor antagonists like this compound is the intracellular calcium flux assay. This assay directly measures the functional consequence of P2Y4 receptor activation and its inhibition.
Intracellular Calcium Flux Assay using a Fluorescent Plate Reader (e.g., FLIPR)
This protocol is adapted for a 96-well or 384-well format and is suitable for high-throughput screening and pharmacological characterization.
Materials:
-
Human 1321N1 astrocytoma cells or HEK293 cells stably transfected with the human P2Y4 receptor.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and appropriate selection antibiotics.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
UTP stock solution (e.g., 10 mM in water).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the P2Y4-expressing cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer by diluting the calcium-sensitive dye (e.g., Fluo-4 AM to a final concentration of 2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS with 20 mM HEPES.
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in HBSS with 20 mM HEPES.
-
Prepare a solution of UTP at a concentration that elicits a submaximal response (e.g., EC80) for agonist stimulation.
-
-
Assay Measurement:
-
Wash the cells with HBSS to remove extracellular dye.
-
Place the cell plate into the fluorescent plate reader.
-
Add the different concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading for each well.
-
Add the UTP solution to all wells simultaneously using the instrument's liquid handler.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the UTP-induced response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Caption: Experimental workflow for IC50 determination.
Conclusion
This compound stands out as an indispensable research tool for the specific and potent antagonism of the P2Y4 receptor. Its high selectivity allows for the precise investigation of P2Y4-mediated signaling pathways, distinguishing its roles from those of other co-expressed purinergic receptors. The methodologies outlined in this guide provide a framework for utilizing this compound to explore the intricate involvement of the P2Y4 receptor in health and disease, paving the way for potential therapeutic applications targeting this important signaling pathway. As research in purinergic signaling continues to evolve, the use of selective pharmacological probes like this compound will remain fundamental to advancing our understanding and developing novel therapeutic strategies.
References
- 1. Buy this compound | 2089035-40-3 | >98% [smolecule.com]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacological characterization of P2Y receptor subtypes - an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Frontiers | P2X and P2Y receptor signaling in red blood cells [frontiersin.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. P2Y nucleotide receptor signaling through MAPK/ERK is regulated by extracellular matrix: involvement of beta3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
PSB-16133 sodium's potential therapeutic applications in inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
PSB-16133 sodium is a potent and selective antagonist of the P2Y4 receptor, a G protein-coupled receptor activated by uridine (B1682114) triphosphate (UTP).[1][2] With a reported IC50 value of 233 nM, this anthraquinone (B42736) derivative presents a valuable tool for investigating the physiological and pathological roles of the P2Y4 receptor.[2][3] Emerging evidence suggests the involvement of P2Y receptors, including the P2Y4 subtype, in inflammatory processes, positioning this compound as a compound of interest for potential therapeutic applications in a range of inflammatory disorders.[1][4] This technical guide provides a comprehensive overview of the core information available on this compound, its target, and detailed experimental protocols to facilitate further research into its anti-inflammatory potential.
Core Compound Data
| Property | Value | Reference |
| Compound Name | This compound | [2][5] |
| Target | P2Y4 Receptor | [1][2] |
| Activity | Selective Antagonist | [1][2] |
| IC50 | 233 nM | [2][3] |
| Chemical Class | Anthraquinone derivative | [2] |
| Molecular Formula | C28H21N2NaO5S2 | [1] |
| Molecular Weight | 552.59 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Dry, dark, short-term at 0-4°C, long-term at -20°C | [2] |
P2Y4 Receptor Signaling and its Role in Inflammation
The P2Y4 receptor is a Gq protein-coupled receptor expressed on various immune cells, including macrophages and their precursors.[6][7][8] Activation of the P2Y4 receptor by its endogenous ligand UTP initiates a signaling cascade that plays a role in modulating inflammatory responses.
P2Y4 Receptor Signaling Pathway
Upon UTP binding, the P2Y4 receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium, along with the activation of Protein Kinase C (PKC) by DAG, can trigger downstream signaling pathways, including the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are pivotal in the expression of pro-inflammatory genes, leading to the production of cytokines, chemokines, and other inflammatory mediators.
Potential Therapeutic Applications in Inflammation
Given that this compound is an antagonist of the P2Y4 receptor, it holds the potential to inhibit the downstream signaling cascade, thereby reducing the production of pro-inflammatory mediators. This mechanism suggests its utility in a variety of inflammatory conditions. Although direct in vivo evidence for this compound is pending, the known anti-inflammatory properties of anthraquinone derivatives further support its potential.[9][10]
Experimental Protocols
To facilitate the investigation of this compound's anti-inflammatory properties, the following detailed experimental protocols are provided.
In Vitro Anti-inflammatory Activity Assessment
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are suitable models.[10][11]
-
Culture Conditions: Culture cells in DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 6-24 hours).[10][12]
-
Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory agent).
-
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure nitrite (B80452) concentration in the culture supernatant using the Griess reagent assay.
-
Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): Quantify cytokine levels in the culture supernatant using commercially available ELISA kits.
3. Assessment of NF-κB Activation:
-
Western Blot: Analyze the phosphorylation of IκBα and the p65 subunit of NF-κB in cell lysates. A decrease in phosphorylated forms would indicate inhibition of the pathway.[13]
-
Immunofluorescence: Visualize the nuclear translocation of the p65 subunit of NF-κB using fluorescence microscopy.[14]
In Vivo Anti-inflammatory Activity Assessment
Carrageenan-Induced Paw Edema Model:
This is a widely used and reproducible model for screening acute anti-inflammatory agents.[15][16]
-
Animals: Wistar or Sprague-Dawley rats (150-200 g).
-
Protocol:
-
Divide animals into groups: Vehicle control, this compound treated (various doses, e.g., 10, 30, 100 mg/kg, administered orally or intraperitoneally), and a positive control (e.g., Indomethacin, 10 mg/kg).
-
Administer the respective treatments 30-60 minutes before inducing inflammation.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]
-
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Mechanistic Studies
Intracellular Calcium Mobilization Assay:
This assay directly assesses the ability of this compound to block P2Y4 receptor activation.[18][19]
-
Cell Line: A cell line overexpressing the human P2Y4 receptor (e.g., HEK293-P2Y4).
-
Protocol:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with this compound at various concentrations.
-
Stimulate the cells with the P2Y4 receptor agonist, UTP.
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
-
Expected Outcome: this compound should dose-dependently inhibit the UTP-induced increase in intracellular calcium.
Conclusion
This compound is a selective P2Y4 receptor antagonist with significant potential for the development of novel anti-inflammatory therapies. While direct evidence for its anti-inflammatory efficacy is still needed, its mechanism of action and the known properties of its chemical class provide a strong rationale for its investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the therapeutic applications of this compound in inflammation. Further studies are warranted to elucidate its in vivo efficacy, safety profile, and the full spectrum of its anti-inflammatory mechanisms.
References
- 1. smolecule.com [smolecule.com]
- 2. medkoo.com [medkoo.com]
- 3. psb16133 sodium — TargetMol Chemicals [targetmol.cn]
- 4. Important roles of P2Y receptors in the inflammation and cancer of digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Purinergic and Calcium Signaling in Macrophage Function and Plasticity [frontiersin.org]
- 7. P2X4, P2Y1 and P2Y2 receptors on rat alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of Macrophage Inflammation by P2Y Purinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic regulation of the P2X4 receptor in alveolar macrophages by phagocytosis and classical activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Function of P2Y4 Receptors Using PSB-16133 Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation of the P2Y4 receptor, a G protein-coupled receptor (GPCR), utilizing the potent and selective antagonist, PSB-16133 sodium. This document details the receptor's signaling pathways, quantitative pharmacological data, and step-by-step experimental protocols for key assays.
Introduction to the P2Y4 Receptor
The P2Y4 receptor is a member of the P2Y family of purinergic receptors, which are activated by extracellular nucleotides. Primarily stimulated by uridine (B1682114) triphosphate (UTP), the P2Y4 receptor is coupled to Gq proteins, initiating a signaling cascade that involves the activation of phospholipase Cβ (PLCβ).[1][2] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in many cellular processes.[1][2] Additionally, the P2Y4 receptor can couple to G o and G12/13 proteins, leading to the activation of the Rho signaling pathway.[1] The diverse signaling capabilities of the P2Y4 receptor implicate it in a variety of physiological functions, including cell proliferation and ion transport, and it is a potential therapeutic target in inflammation and cancer.[2][3]
This compound: A Selective P2Y4 Receptor Antagonist
This compound is a potent and selective antagonist of the UTP-activated P2Y4 receptor.[4][5][6] It is characterized by an IC50 value of 233 nM and is believed to function as an allosteric antagonist, meaning it binds to a site on the receptor distinct from the agonist binding site.[4][6] Its high selectivity makes it an invaluable tool for elucidating the specific functions of the P2Y4 receptor in complex biological systems.
Quantitative Pharmacological Data
The following tables summarize the quantitative data for the agonist UTP and the antagonist this compound in relation to the P2Y4 receptor.
| Compound | Parameter | Value | Cell Line | Assay | Reference |
| UTP | EC50 | ~0.4 µM | P2Y4-1321N1 | Inositol Phosphate (B84403) Formation | [7] |
| UTP | EC50 | ~0.9 µM | P2Y4-1321N1 | Calcium Mobilization | [7] |
| This compound | IC50 | 233 nM | hP2Y4-1321N1 | Calcium Mobilization | [2] |
Table 1: Potency of UTP and this compound at the P2Y4 Receptor.
| P2Y Receptor Subtype | This compound Activity | Reference |
| P2Y1 | Antagonist | [8] |
| P2Y2 | Antagonist | [8] |
| P2Y4 | Potent Antagonist (IC50 = 233 nM) | [2][8] |
| P2Y6 | Antagonist | [8] |
| P2Y11 | Not specified | |
| P2Y12 | Antagonist | [8] |
Table 2: Selectivity Profile of this compound. Note: While PSB-16133 is reported to be a selective P2Y4 antagonist, it also shows activity at other P2Y receptor subtypes.[8] Further quantitative data on its potency at these other subtypes is needed for a complete profile.
Signaling Pathways of the P2Y4 Receptor
The activation of the P2Y4 receptor by UTP initiates two primary signaling cascades, as depicted in the diagram below.
Caption: P2Y4 receptor signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of the P2Y4 receptor using this compound.
Cell Culture and Transfection
The human astrocytoma cell line 1321N1 is a common host for stably expressing the P2Y4 receptor for functional assays.[1][2]
Materials:
-
1321N1 human astrocytoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Expression vector containing human P2Y4 cDNA
-
Transfection reagent (e.g., Lipofectamine, FuGENE)
-
Selection antibiotic (e.g., G418)
Protocol:
-
Cell Culture: Culture 1321N1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection:
-
Plate cells to be 70-80% confluent on the day of transfection.
-
Prepare the transfection complex according to the manufacturer's protocol for the chosen transfection reagent, using the P2Y4 expression vector.
-
Add the transfection complex to the cells and incubate for 24-48 hours.
-
-
Selection of Stable Clones:
-
After 48 hours, replace the medium with fresh medium containing the selection antibiotic (e.g., 500 µg/mL G418).
-
Continue to culture the cells, replacing the selection medium every 3-4 days, until resistant colonies appear.
-
Isolate individual colonies and expand them to establish stable cell lines.
-
Confirm P2Y4 receptor expression and function using one of the assays described below.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: Experimental workflow for a calcium mobilization assay.
Materials:
-
P2Y4-expressing 1321N1 cells
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
UTP (agonist)
-
This compound (antagonist)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Protocol:
-
Cell Plating: Seed P2Y4-1321N1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Assay Procedure:
-
Antagonist Addition: Add this compound at various concentrations or vehicle control to the appropriate wells. Incubate for 15-30 minutes.
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Addition: Use the automated injector to add UTP to all wells to achieve the desired final concentration (typically a concentration that elicits a submaximal response, such as the EC80, is used for antagonist testing).
-
Data Acquisition: Immediately after agonist addition, record the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
For antagonist studies, plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Inositol Phosphate Accumulation Assay
This assay directly measures the product of PLCβ activity, providing a more proximal readout of Gq-coupled receptor activation.
Caption: Experimental workflow for an inositol phosphate accumulation assay.
Materials:
-
P2Y4-expressing 1321N1 cells
-
12- or 24-well plates
-
[³H]-myo-inositol
-
Inositol-free DMEM
-
Lithium chloride (LiCl)
-
Trichloroacetic acid (TCA) or perchloric acid
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation fluid and counter
Protocol:
-
Cell Plating and Labeling:
-
Seed P2Y4-1321N1 cells into 12- or 24-well plates.
-
Once the cells reach 50-70% confluency, replace the medium with inositol-free DMEM containing [³H]-myo-inositol (e.g., 1 µCi/mL).
-
Incubate for 24-48 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a medium containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Add this compound at various concentrations or vehicle control.
-
Add UTP to stimulate the receptor.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Stop the reaction by aspirating the medium and adding ice-cold TCA (e.g., 5-10%).
-
Incubate on ice for 30 minutes to precipitate proteins.
-
Collect the acid-soluble supernatant containing the inositol phosphates.
-
-
Separation and Quantification:
-
Neutralize the samples.
-
Apply the samples to Dowex anion-exchange columns.
-
Wash the columns to remove free [³H]-myo-inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
-
Add the eluate to scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) or as a percentage of the response to the agonist alone.
-
Plot the data to determine the potency of UTP (EC50) and the inhibitory potency of this compound (IC50).
-
Conclusion
The P2Y4 receptor represents an important target for understanding nucleotide-mediated signaling in health and disease. The availability of the potent and selective antagonist, this compound, provides a critical tool for dissecting the specific roles of this receptor. The experimental protocols detailed in this guide offer a robust framework for characterizing the pharmacology of the P2Y4 receptor and for screening for novel modulators of its activity. Careful and consistent application of these methods will contribute to a deeper understanding of P2Y4 receptor function and its potential as a therapeutic target.
References
- 1. Pharmacological characterization of the human P2Y4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Antagonists for the UTP-Activated P2Y4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of P2Y receptor subtypes - an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. researchgate.net [researchgate.net]
PSB-16133 sodium and its implications for cancer research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-16133 sodium is a potent and selective antagonist of the P2Y4 purinergic receptor. While research on its direct application in oncology is still emerging, the established role of the P2Y4 receptor in fundamental cellular processes implicated in cancer, such as proliferation and migration, positions this compound as a valuable tool for cancer research. This technical guide provides a comprehensive overview of this compound, including its core properties, the known signaling pathways of its target receptor, and detailed, adaptable experimental protocols for investigating its potential anti-cancer effects. The information presented herein is intended to equip researchers with the foundational knowledge required to explore the therapeutic and research applications of this compound in oncology.
Introduction to this compound
This compound is a non-nucleotide, allosteric antagonist of the human P2Y4 receptor.[1] Purinergic signaling, mediated by extracellular nucleotides like UTP and ATP, is increasingly recognized for its role in the tumor microenvironment, influencing cancer cell growth, death, and metastasis. The P2Y4 receptor, activated by UTP, is a Gq protein-coupled receptor (GPCR) that has been implicated in various physiological and pathological processes, including those relevant to cancer biology.[2] this compound offers a selective means to probe the function of the P2Y4 receptor in cancer, making it a significant compound for investigation.
Core Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1. This data is derived from its initial characterization and provides essential information for its application in experimental settings.
| Property | Value | Reference Cell Line |
| IC50 | 233 nM | 1321N1 astrocytoma cells |
| Molecular Formula | C28H21N2NaO5S2 | N/A |
| Molecular Weight | 552.59 g/mol | N/A |
| Mechanism of Action | Allosteric Antagonist of P2Y4 Receptor | 1321N1 astrocytoma cells |
| Table 1: Quantitative Data for this compound |
The P2Y4 Receptor Signaling Pathway in the Context of Cancer
The P2Y4 receptor is coupled to the Gq/11 protein. Upon activation by its endogenous ligand, UTP, it initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG can influence a multitude of downstream cellular processes that are highly relevant to cancer, including proliferation, migration, and apoptosis.
Proposed Experimental Protocols for Cancer Research
The following protocols are standardized methodologies that can be adapted to investigate the effects of this compound on various aspects of cancer biology.
Cell Proliferation Assay (MTS/MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells of interest (e.g., breast, prostate, lung cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or saline used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its IC50 (determined from the proliferation assay) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Cell Migration and Invasion Assays (Boyden Chamber Assay)
These assays assess the impact of this compound on the migratory and invasive potential of cancer cells.
Methodology:
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add complete medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 12-48 hours.
-
Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Potential Implications and Future Directions in Cancer Research
Given the role of P2Y receptors in the tumor microenvironment, the selective antagonism of the P2Y4 receptor by this compound presents several potential avenues for cancer research:
-
Direct Anti-tumor Effects: Investigating the ability of this compound to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
-
Anti-metastatic Potential: Assessing its efficacy in preventing cancer cell migration and invasion, key steps in the metastatic cascade.
-
Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies. A recent review suggested exploring the combination of PSB-16133 with alpelisib (B612111) in breast cancer.
-
Modulation of the Tumor Microenvironment: Studying the impact of P2Y4 receptor blockade on immune cells, fibroblasts, and endothelial cells within the tumor microenvironment.
Conclusion
This compound is a potent and selective tool for the study of the P2Y4 receptor. While its direct role in cancer has yet to be extensively documented, its ability to antagonize a receptor implicated in key cancer-related signaling pathways makes it a compound of high interest for oncological research. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this compound's potential as a novel anti-cancer agent. Further research is warranted to elucidate its efficacy in various cancer models and to validate its potential for clinical translation.
References
An In-depth Technical Guide to PSB-16133 Sodium Salt: A Potent and Selective P2Y4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and pharmacological activity of PSB-16133 sodium salt. The content herein is intended to support research and development efforts in the field of purinergic signaling.
Core Chemical and Physical Properties
This compound salt is a synthetic organic compound belonging to the anthraquinone (B42736) class. It is recognized as a potent and selective antagonist of the P2Y4 receptor.
| Property | Value | Source |
| IUPAC Name | Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | [1][2] |
| CAS Number | 2089035-40-3 | [1][2][3] |
| Chemical Formula | C28H21N2NaO5S2 | |
| Molecular Weight | 552.59 g/mol | |
| Solubility | Soluble in DMSO | |
| Storage | Store at 0-4°C for short-term and -20°C for long-term in a dry, dark environment. |
Pharmacological Profile: A Selective P2Y4 Antagonist
PSB-16133 is distinguished by its high potency and selectivity for the human P2Y4 receptor, a Gq protein-coupled receptor activated by uridine-5'-triphosphate (UTP). It is believed to function as an allosteric antagonist.
Receptor Antagonist Potency
The primary measure of PSB-16133's efficacy is its half-maximal inhibitory concentration (IC50) against the P2Y4 receptor.
| Receptor Target | IC50 (nM) | Assay System |
| Human P2Y4 | 233 | UTP-induced intracellular calcium release in hP2Y4-1321N1 cells |
Data sourced from Rafehi M, et al. J Med Chem. 2017.
Selectivity Profile
PSB-16133 exhibits high selectivity for the P2Y4 receptor over other P2Y receptor subtypes.
| Receptor Subtype | % Inhibition at 10 µM |
| P2Y1 | < 30% |
| P2Y2 | < 30% |
| P2Y6 | < 30% |
| P2Y11 | < 30% |
| P2Y12 | < 30% |
| P2Y13 | < 30% |
Data sourced from Rafehi M, et al. J Med Chem. 2017.
Experimental Protocols
The following is a detailed methodology for an in vitro assay to determine the antagonist potency of PSB-16133 at the human P2Y4 receptor, as described in the primary literature.
Cell Culture and Transfection
-
Cell Line: Human 1321N1 astrocytoma cells are utilized.
-
Transfection: Cells are stably transfected with the human P2Y4 receptor gene.
-
Culture Conditions: Cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
Intracellular Calcium Mobilization Assay
This fluorescence-based assay measures the inhibition of UTP-induced intracellular calcium release.
P2Y4 Receptor Signaling Pathway
The P2Y4 receptor is a G protein-coupled receptor that primarily signals through the Gq/11 pathway. Upon activation by its endogenous agonist UTP, the receptor initiates a cascade of intracellular events. PSB-16133, as an antagonist, blocks this signaling cascade.
Conclusion
This compound salt is a valuable pharmacological tool for the study of P2Y4 receptor function. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo investigations into the physiological and pathophysiological roles of the P2Y4 receptor. This guide provides foundational data and methodologies to aid researchers in their exploration of this important purinergic signaling pathway.
References
- 1. Development of Potent and Selective Antagonists for the UTP-Activated P2Y4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gi- and Gq-coupled ADP (P2Y) receptors act in opposition to modulate nociceptive signaling and inflammatory pain behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PSB-16133 Sodium in Modulating Intracellular Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PSB-16133 sodium, a selective antagonist of the P2Y4 receptor, and its consequential effects on intracellular calcium mobilization. This document details the underlying signaling pathways, experimental methodologies for assessment, and quantitative data regarding the compound's activity.
Introduction: this compound and the P2Y4 Receptor
This compound is a potent and selective antagonist of the P2Y4 receptor, a G protein-coupled receptor (GPCR) activated by uridine (B1682114) 5'-triphosphate (UTP). The P2Y4 receptor is coupled to the Gq signaling pathway, which plays a critical role in regulating intracellular calcium levels. As an antagonist, this compound effectively blocks the UTP-induced activation of the P2Y4 receptor, thereby inhibiting the downstream cascade that leads to the release of calcium from intracellular stores. This makes this compound a valuable tool for studying the physiological and pathological roles of the P2Y4 receptor.
Quantitative Data on this compound
The inhibitory potency of this compound on P2Y4 receptor-mediated calcium mobilization has been quantified in cellular assays. The following table summarizes the key data point.
| Compound | Target Receptor | Agonist | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | Human P2Y4 | UTP | 1321N1 astrocytoma cells | Fluorescence-based calcium release | 233 | [1][2] |
Signaling Pathway of the P2Y4 Receptor and Inhibition by this compound
The activation of the P2Y4 receptor by its endogenous agonist, UTP, initiates a well-defined signaling cascade that results in the mobilization of intracellular calcium. This compound, as a selective antagonist, intervenes in this pathway at the receptor level.
P2Y4 Receptor Signaling Pathway
Caption: P2Y4 receptor signaling cascade leading to intracellular calcium mobilization and its inhibition by this compound.
Experimental Protocols
The following is a detailed methodology for a fluorescence-based intracellular calcium mobilization assay to assess the antagonistic activity of this compound on the P2Y4 receptor. This protocol is based on the methods described in the primary literature for the characterization of PSB-16133[1] and general calcium mobilization assay procedures.[3][4]
Materials and Reagents
-
Cell Line: 1321N1 human astrocytoma cells stably transfected with the human P2Y4 receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain receptor expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM (or equivalent).
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid (B1678239): To prevent dye leakage from cells.
-
Agonist: Uridine 5'-triphosphate (UTP).
-
Antagonist: this compound.
-
Plates: Black, clear-bottom 96-well microplates.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation or FLIPR).
Experimental Workflow
Caption: Experimental workflow for a fluorescence-based intracellular calcium mobilization assay.
Detailed Procedure
-
Cell Seeding:
-
Culture 1321N1-hP2Y4 cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, and then diluting this mixture in Assay Buffer to a final concentration of 2 µM Fluo-4 AM. Add probenecid to a final concentration of 2.5 mM.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Addition and Measurement:
-
Wash the cells twice with 100 µL of Assay Buffer. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the desired concentrations of this compound (or vehicle control) to the respective wells and incubate for 30 minutes at room temperature.
-
Prepare the UTP agonist solution in Assay Buffer at a concentration that will give an EC80 response.
-
Place the cell plate and the agonist plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
Establish a stable baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add the UTP solution to the wells.
-
Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
The percentage of inhibition by this compound is calculated relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of P2Y4 receptor signaling. Its selective antagonism of this Gq-coupled receptor provides a specific means to inhibit UTP-induced intracellular calcium mobilization. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of purinergic signaling and calcium-dependent cellular processes.
References
Unveiling the Allosteric Antagonism of PSB-16133 Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the allosteric antagonism of PSB-16133 sodium, a potent and selective antagonist of the P2Y12 receptor. This document details the core mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the critical signaling pathways and experimental workflows.
Introduction to this compound
This compound is a chemical compound identified as a selective antagonist for the UTP-activated P2Y4 receptor. It is characterized by the molecular formula C28H21N2NaO5S2 and a molecular weight of 552.59.[1][2] Research suggests that PSB-16133 acts as an allosteric antagonist, offering a nuanced mechanism for receptor modulation.[3] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous agonist binds. This can lead to a more subtle and potentially safer pharmacological profile compared to direct competitive antagonists.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.
Table 1: Potency of this compound
| Parameter | Value | Receptor | Reference |
| IC50 | 233 nM | P2Y4 | [1][3] |
Mechanism of Action: Allosteric Antagonism
PSB-16133 is thought to exert its inhibitory effect on the P2Y4 receptor through an allosteric mechanism. Unlike competitive antagonists that directly block the agonist binding site, allosteric antagonists bind to a topographically distinct site on the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous agonist, in this case, UTP.
The allosteric nature of PSB-16133's antagonism presents several potential advantages in a therapeutic context, including:
-
Saturability of effect: The modulatory effect can reach a ceiling, potentially reducing the risk of overdose.
-
Probe dependence: The degree of antagonism can vary with the agonist being used, offering a finer level of control.
-
Preservation of endogenous signaling dynamics: Allosteric modulators can subtly modulate receptor activity without completely abolishing it.
Signaling Pathways
The P2Y12 receptor, the primary target of many antiplatelet therapies, is a G-protein coupled receptor (GPCR) that couples to the Gαi subunit. Activation of the P2Y12 receptor by its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade that plays a pivotal role in platelet activation and aggregation.
Upon ADP binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation. Concurrently, the Gβγ subunits of the G-protein activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as protein kinase B). This PI3K/Akt pathway contributes to the amplification of platelet activation signals, ultimately leading to granule secretion and a conformational change in the glycoprotein (B1211001) IIb/IIIa receptor, which facilitates platelet aggregation.
The proposed allosteric antagonism of a P2Y receptor by a compound like PSB-16133 would modulate these downstream signaling events without directly competing with ADP at the orthosteric binding site.
Experimental Protocols
The characterization of this compound as an allosteric antagonist involves a series of key experiments. The following sections provide detailed methodologies for these assays.
Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.
Objective: To determine the binding affinity (Ki) of PSB-16133 for the P2Y4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human P2Y4 receptor.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, is used.
-
Radioligand: A specific P2Y4 receptor radioligand (e.g., [3H]-UTP) is used at a concentration near its Kd value.
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled PSB-16133.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (concentration of PSB-16133 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a hallmark of Gq-coupled receptor activation.
Objective: To assess the functional antagonism of PSB-16133 on UTP-induced calcium mobilization via the P2Y4 receptor.
Methodology:
-
Cell Culture: Cells expressing the P2Y4 receptor are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of PSB-16133.
-
Agonist Stimulation: UTP is added to the cells to stimulate the P2Y4 receptor.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader with fluorescent capabilities.
-
Data Analysis: The inhibitory effect of PSB-16133 is quantified by determining the IC50 value from the concentration-response curve.
cAMP Accumulation Assay
This assay is crucial for determining if a compound that targets a Gq-coupled receptor like P2Y4 has any off-target effects on Gi-coupled receptors like P2Y12.
Objective: To evaluate the selectivity of PSB-16133 by measuring its effect on cAMP levels, which are modulated by Gi-coupled receptors.
Methodology:
-
Cell Culture: Cells expressing a Gi-coupled receptor (e.g., P2Y12) are used.
-
Pre-treatment: Cells are pre-treated with PSB-16133.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels. The effect of a Gi-coupled receptor agonist (e.g., ADP for P2Y12) is then measured in the presence and absence of PSB-16133.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of PSB-16133 to reverse the agonist-induced inhibition of cAMP accumulation is assessed to determine its antagonistic activity at the Gi-coupled receptor.
Conclusion
This compound represents a valuable pharmacological tool for studying the P2Y4 receptor. Its potent and selective allosteric antagonism offers a distinct mechanism of action that can be leveraged for the development of novel therapeutics. The experimental protocols and signaling pathway information provided in this guide serve as a comprehensive resource for researchers and drug development professionals working in the field of purinergic signaling. Further investigation into the in vivo efficacy and safety profile of PSB-16133 is warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for PSB-16133 Sodium in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-16133 sodium is a potent and selective antagonist of the P2Y4 receptor, a G protein-coupled receptor activated by uridine-5'-triphosphate (UTP).[1][2] With an IC50 value of 233 nM, PSB-16133 is a valuable tool for studying the physiological and pathological roles of the P2Y4 receptor.[1][2] It is believed to act as an allosteric antagonist.[1] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on a fluorescence-based intracellular calcium release assay.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Receptor Target | Comments | Reference |
| IC50 | 233 nM | Human P2Y4 Receptor | Determined in a fluorescence-based assay measuring inhibition of UTP-induced intracellular calcium release in 1321N1 astrocytoma cells stably transfected with the human P2Y4 receptor. | |
| Mechanism of Action | Allosteric Antagonist (putative) | P2Y4 Receptor | The exact binding site and mechanism are still under investigation, but it is suggested to be an allosteric inhibitor. |
Signaling Pathway
The P2Y4 receptor is a Gq protein-coupled receptor. Upon activation by its endogenous agonist UTP, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This compound, as an antagonist, blocks this signaling cascade.
References
Application Notes and Protocols for Utilizing PSB-16133 Sodium in Cell-Based Calcium Flux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of PSB-16133 sodium in cell-based calcium flux assays. Contrary to some initial postulations, PSB-16133 is not a P2Y12 receptor antagonist but has been identified as a potent and selective antagonist of the UTP-activated P2Y4 receptor. This document will therefore focus on the correct application of PSB-16133 as a P2Y4 antagonist in functional cell-based assays that measure intracellular calcium mobilization.
The P2Y4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous agonist Uridine-5'-triphosphate (UTP), couples to Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be monitored using calcium-sensitive fluorescent dyes.
These protocols and notes are designed to assist researchers in accurately characterizing the inhibitory effects of PSB-16133 on P2Y4 receptor activity.
Quantitative Data Summary
The following table summarizes the known potency of this compound against the human P2Y4 receptor. It is crucial to note its high selectivity for P2Y4 over other P2Y receptor subtypes, including P2Y12.
| Compound | Target Receptor | Assay Type | Reported IC50 | Selectivity Notes |
| This compound | Human P2Y4 | Calcium Mobilization | 233 nM[1] | Exhibits clear selectivity versus other P2Y receptor subtypes.[1] Inactive at the P2Y12 receptor. |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the P2Y4 receptor signaling cascade and the inhibitory action of PSB-16133.
Caption: P2Y4 Receptor Signaling and PSB-16133 Inhibition.
Experimental Protocols
Protocol 1: Calcium Flux Assay in HEK293 Cells Stably Expressing Human P2Y4 Receptor
This protocol describes the methodology for assessing the antagonist activity of PSB-16133 in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing the human P2Y4 receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well microplates
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Uridine-5'-triphosphate (UTP) solution
-
This compound solution
-
Ionomycin (positive control)
-
Fluorescence microplate reader with kinetic reading and injection capabilities
Experimental Workflow Diagram:
Caption: Workflow for P2Y4 Calcium Flux Assay.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-hP2Y4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into black, clear-bottom 96-well plates at a density of 40,000 - 60,000 cells per well and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., 2-4 µM Fluo-4 AM), 0.02% Pluronic F-127, and optionally 1-2.5 mM Probenecid in Assay Buffer.
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the desired concentrations of PSB-16133 or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature.
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Using the instrument's injector, add a pre-determined concentration of UTP (typically in the EC50 to EC80 range, e.g., 1-10 µM) to stimulate the cells.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for at least 2-3 minutes to capture the peak calcium response.
-
As a positive control, at the end of the run, Ionomycin can be added to determine the maximum calcium influx.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the percent inhibition (relative to the vehicle control) against the logarithm of the PSB-16133 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Screening in Cells Endogenously Expressing P2Y4 Receptor
This protocol is suitable for cell lines that naturally express the P2Y4 receptor, such as certain epithelial or smooth muscle cells.
Recommended Cell Lines:
-
1321N1 human astrocytoma cells (often used for recombinant expression but can have low endogenous P2Y receptor expression, requiring careful validation)
-
Various primary cells or cell lines derived from tissues where P2Y4 is known to be expressed (e.g., intestine, lung). It is crucial to first validate the presence and functionality of the P2Y4 receptor in the chosen cell line.
The procedure is largely similar to Protocol 1, with the following considerations:
-
Cell Characterization: It is essential to confirm P2Y4 receptor expression and function in the chosen cell line using RT-PCR, Western blot, or by observing a robust and UTP-specific calcium response that is sensitive to known P2Y4 antagonists.
-
Agonist Concentration: The optimal UTP concentration for stimulation should be determined by generating a full dose-response curve in the specific cell line to identify the EC50.
Logical Relationship of Antagonist Action
The following diagram illustrates the logical workflow for characterizing an antagonist like PSB-16133.
Caption: Logical Flow for Antagonist Characterization.
Conclusion
This compound is a valuable pharmacological tool for studying the P2Y4 receptor. By utilizing the protocols outlined in these application notes, researchers can accurately investigate the role of the P2Y4 receptor in various physiological and pathological processes and screen for novel modulators of this receptor. It is imperative to use PSB-16133 with the correct understanding of its selectivity profile, specifically as a P2Y4 antagonist, to ensure the generation of accurate and reproducible data.
References
Recommended working concentration of PSB-16133 sodium for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommendations for the use of PSB-16133 sodium, a potent and selective antagonist of the P2Y4 receptor, in various cell culture applications.
Product Information
| Compound Name | This compound |
| IUPAC Name | Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate |
| CAS Number | 2089035-40-3 |
| Molecular Formula | C₂₈H₂₁N₂NaO₅S₂ |
| Molecular Weight | 552.59 g/mol |
| Target Receptor | P2Y4 Receptor (P2Y4R) |
| Mechanism of Action | Allosteric Antagonist |
| Solubility | Soluble in DMSO |
Recommended Working Concentration
The optimal working concentration of this compound is cell-type and assay-dependent and should be determined empirically for each specific application. Based on its known potency, the following concentrations are recommended as a starting point.
| Application | Recommended Starting Concentration | Notes |
| P2Y4 Receptor Inhibition (Functional Assays) | 1 µM - 10 µM | A concentration 5-50 times the IC₅₀ is recommended to ensure complete receptor blockade. |
| Intracellular Calcium Release Assay | 0.1 µM - 5 µM | Titration is recommended to generate a dose-response curve. |
| Cell Viability / Proliferation Assays | 1 µM - 20 µM | Test for cytotoxicity of the compound alone at the desired concentration range. |
| Cell Migration / Invasion Assays | 1 µM - 20 µM | Pre-incubation with the antagonist is crucial before initiating the migration/invasion. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC₅₀ | 233 nM | 1321N1 astrocytoma cells (human P2Y4 receptor transfected) | Inhibition of UTP-induced intracellular calcium release | [1] |
Signaling Pathway
This compound acts by blocking the P2Y4 receptor, a Gq protein-coupled receptor. The canonical signaling pathway initiated by the activation of the P2Y4 receptor by its endogenous agonist, Uridine Triphosphate (UTP), is depicted below.
Experimental Protocols
Protocol for Measuring Inhibition of UTP-Induced Intracellular Calcium Release
This protocol is based on the methods used for the initial characterization of PSB-16133.[1] It is designed to quantify the antagonist's potency by measuring its ability to block agonist-induced calcium mobilization in cells expressing the P2Y4 receptor.
Experimental Workflow
Materials:
-
Cells expressing the human P2Y4 receptor (e.g., stably transfected 1321N1 astrocytoma cells)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
This compound
-
UTP (Uridine Triphosphate)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Seeding: Seed P2Y4-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM in HBSS).
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Washing: Aspirate the dye-loading buffer and wash the cells gently two times with HBSS to remove any extracellular dye.
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in HBSS at 2x the final desired concentrations.
-
Add the PSB-16133 dilutions to the respective wells. For the control wells (no antagonist), add HBSS.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Agonist Stimulation and Measurement:
-
Prepare a UTP solution in HBSS at a concentration that elicits a submaximal response (e.g., EC₈₀), typically in the low micromolar range.
-
Place the plate in the fluorescence plate reader and set the appropriate excitation/emission wavelengths (e.g., 485/525 nm for Fluo-4).
-
Begin kinetic reading to establish a stable baseline fluorescence for 15-30 seconds.
-
Using the plate reader's injector, add the UTP solution to all wells.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the control wells (UTP stimulation without antagonist).
-
Plot the normalized response against the logarithm of the PSB-16133 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol for Cell Viability (MTT/MTS) Assay
This protocol can be used to determine if P2Y4 receptor signaling is involved in cell viability or proliferation.
Materials:
-
Adherent or suspension cells of interest
-
96-well clear cell culture plates
-
This compound
-
UTP (optional, as a stimulus)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) for several hours or overnight.
-
Treatment:
-
Aspirate the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM).
-
Include appropriate controls: untreated cells (vehicle control) and cells treated with a known cytotoxic agent (positive control).
-
If investigating the effect of blocking UTP-induced proliferation, a set of wells should be co-treated with UTP and PSB-16133.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible. Then, add 100 µL of solubilization solution and mix thoroughly.
-
For MTS: Add 20 µL of the MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol for Cell Migration (Transwell) Assay
This protocol is designed to assess the role of the P2Y4 receptor in cell migration towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size, depending on cell type)
-
24-well companion plates
-
Cells of interest
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor)
-
This compound
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free medium for 18-24 hours.
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
-
Cell Treatment and Seeding:
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.
-
Pre-incubate the cell suspension with the desired concentration of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add 200 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate for a period sufficient for cell migration (typically 4-24 hours) at 37°C in a 5% CO₂ incubator.
-
Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the pores.
-
Fixation and Staining:
-
Fix the inserts in methanol for 10 minutes.
-
Stain the migrated cells on the underside of the membrane with 0.5% crystal violet solution for 15 minutes.
-
Wash the inserts gently in water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Image several random fields of view on the underside of each membrane using a microscope.
-
Count the number of migrated cells per field.
-
Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured.
-
-
Data Analysis: Compare the number of migrated cells in the PSB-16133-treated groups to the vehicle control group to determine the effect of P2Y4 receptor inhibition on cell migration.
References
Application Note: PSB-16133 Sodium for Interrogating P2Y4 Receptor Function in Astrocytoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2Y4 receptor, a G protein-coupled receptor (GPCR), is a key component of purinergic signaling.[1] Primarily activated by the endogenous ligand uridine-5'-triphosphate (UTP), the P2Y4 receptor is involved in a variety of physiological processes, including ion transport, cell growth, and migration.[2][3] In the context of the central nervous system, P2Y receptors, including the P2Y4 subtype, are expressed in glial cells like astrocytes and are implicated in the pathophysiology of brain tumors such as astrocytoma.[4][5]
PSB-16133 is a potent and selective antagonist of the human P2Y4 receptor.[2][6] It acts as an allosteric inhibitor, providing a valuable pharmacological tool to investigate the receptor's function and its role in downstream signaling cascades.[2][6] This document provides detailed protocols and data for using PSB-16133 sodium to study P2Y4 receptor activity, particularly in human astrocytoma cell lines.
Pharmacological Data of PSB-16133
PSB-16133 is characterized by its sub-micromolar potency and selectivity for the P2Y4 receptor, making it a suitable tool for in vitro studies.
| Parameter | Value / Description | Reference |
| Full Name | Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | [6] |
| Target | Human P2Y4 Receptor | [2][6] |
| Mechanism of Action | Allosteric Antagonist | [2][6] |
| IC50 Value | 233 nM | [6][7] |
| Selectivity | Potent antagonist for P2Y4. Also shows activity against P2Y1, P2Y2, P2Y6, and P2Y12 receptors at higher concentrations. | [8] |
| Primary Agonist | Uridine-5'-triphosphate (UTP) | [3][5] |
P2Y4 Receptor Signaling Pathway
The P2Y4 receptor primarily couples to Gq/11 proteins.[3][9] Upon activation by UTP, the receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. This pathway is a critical regulator of cellular processes such as proliferation and migration.[10][11]
Caption: P2Y4 receptor signaling cascade initiated by UTP and inhibited by PSB-16133.
Experimental Protocol: Calcium Mobilization Assay
This protocol describes the use of PSB-16133 to inhibit UTP-induced intracellular calcium mobilization in astrocytoma cells. The potency of PSB-16133 is determined by measuring its ability to block the calcium flux triggered by the P2Y4 agonist, UTP. This method was utilized in the characterization of PSB-16133 using 1321N1 astrocytoma cells stably transfected with the human P2Y4 receptor.[6][7]
Objective: To quantify the inhibitory effect of PSB-16133 on UTP-induced P2Y4 receptor activation by measuring changes in intracellular calcium concentration.
1. Materials
-
Cells: Human astrocytoma cell line (e.g., 1321N1) stably expressing the human P2Y4 receptor.
-
Antagonist: this compound salt (Tocris, Sigma-Aldrich, etc.).
-
Agonist: Uridine-5'-triphosphate (UTP).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Cell Culture Medium: DMEM or appropriate medium supplemented with FBS, antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reagents: DMSO for stock solutions, Pluronic F-127.
-
Equipment: 96-well black, clear-bottom microplates, fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
2. Preparation of Reagents
-
PSB-16133 Stock (10 mM): Dissolve this compound in DMSO. Store at -20°C. Further dilute in assay buffer to create working concentrations (e.g., 10 nM to 100 µM).
-
UTP Stock (10 mM): Dissolve UTP in assay buffer. Store at -20°C. Prepare a working solution at a concentration that elicits a submaximal response (e.g., EC80) for the assay.
-
Dye Loading Solution: Prepare Fluo-4 AM (or other dye) in assay buffer according to the manufacturer's instructions, often including Pluronic F-127 to aid dispersion.
3. Experimental Workflow
Caption: Workflow for the P2Y4 antagonist calcium mobilization assay.
4. Step-by-Step Procedure
-
Cell Seeding: Plate the P2Y4-expressing astrocytoma cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.
-
Dye Loading: Aspirate the culture medium. Add 100 µL of the dye loading solution to each well. Incubate for 1 hour at 37°C in the dark.
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove any excess extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Antagonist Incubation: Add the desired concentrations of PSB-16133 to the wells. Include a vehicle control (DMSO in assay buffer). Incubate at room temperature or 37°C for 15-30 minutes.
-
Baseline Measurement: Place the plate into the fluorescence plate reader. Allow the plate to equilibrate for 5-10 minutes. Measure the baseline fluorescence for 10-20 seconds.
-
Agonist Stimulation: Using the instrument's injector, add a pre-determined concentration of UTP to each well. Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes to capture the peak response and subsequent decay.
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after UTP addition.
-
Normalize the data by expressing the response in the presence of PSB-16133 as a percentage of the control response (UTP stimulation with vehicle only).
-
Plot the normalized response against the logarithm of the PSB-16133 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of PSB-16133.
-
Expected Results
In the absence of the antagonist, UTP stimulation should induce a rapid and transient increase in intracellular calcium, reflected as a sharp peak in fluorescence. Pre-incubation with PSB-16133 is expected to cause a dose-dependent inhibition of this UTP-induced calcium signal. The resulting dose-response curve will allow for the calculation of the IC50 value, which should be in the nanomolar range, consistent with published data.[6]
References
- 1. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological characterization of the human P2Y4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Potent and Selective Antagonists for the UTP-Activated P2Y4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. P2Y Receptors in Bone - Anabolic, Catabolic, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSB-16133 Sodium in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PSB-16133 sodium is a potent and selective antagonist of the P2Y₄ receptor, a G protein-coupled receptor activated by uridine (B1682114) triphosphate (UTP).[1][2] The P2Y₄ receptor is implicated in a variety of physiological processes, making PSB-16133 a valuable tool for investigating its role in cellular signaling and its potential as a therapeutic target. These application notes provide an overview of the current understanding of PSB-16133 and offer general guidance for its use in preclinical research, based on its in vitro characterization and established methodologies for similar compounds.
Disclaimer: Published literature extensively covers the in vitro characterization of PSB-16133 as a P2Y₄ receptor antagonist. However, as of the latest available information, detailed in vivo administration and dosage studies in animal models have not been reported in peer-reviewed publications. The following protocols are therefore provided as a general guide and should be adapted and optimized by researchers based on their specific experimental needs and in adherence with institutional and national guidelines for animal welfare.
I. In Vitro Characterization of this compound
PSB-16133 acts as a non-competitive, allosteric antagonist of the human P2Y₄ receptor. Its potency has been determined through in vitro assays, providing a crucial starting point for designing in vivo experiments.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ | 233 nM | 1321N1 astrocytoma cells (human P2Y₄ receptor transfected) | Inhibition of UTP-induced intracellular calcium release | [2] |
II. Proposed In Vivo Administration and Dosage in Animal Models (Hypothetical)
The following information is intended to serve as a starting point for researchers designing in vivo studies with PSB-16133. These are not established protocols and require thorough validation.
A. Animal Models
The choice of animal model will depend on the research question. Given the widespread expression of the P2Y₄ receptor, potential models could include those for:
-
Inflammatory Bowel Disease (IBD): Dextran sulfate (B86663) sodium (DSS) or trinitrobenzene sulfonic acid (TNBS)-induced colitis models in mice or rats.
-
Pain: Formalin-induced inflammatory pain or other relevant pain models.
-
Cancer: Xenograft models where the P2Y₄ receptor is implicated in tumor growth.
B. Administration Routes
Common administration routes for small molecule inhibitors in preclinical studies include:
-
Intraperitoneal (IP) injection: Offers good systemic exposure.
-
Intravenous (IV) injection: Provides immediate and complete bioavailability.
-
Oral (PO) gavage: To assess oral bioavailability and efficacy.
-
Subcutaneous (SC) injection: For sustained release.
The choice of route will depend on the desired pharmacokinetic profile and the experimental design.
C. Dosage Considerations
Determining the optimal in vivo dosage requires a dose-response study. A starting point can be estimated based on the in vitro IC₅₀ value, but this requires careful consideration of factors such as:
-
Pharmacokinetics (PK): Absorption, distribution, metabolism, and excretion (ADME) properties of PSB-16133 are currently unknown. PK studies are essential to determine the compound's half-life, bioavailability, and tissue distribution.
-
Pharmacodynamics (PD): The relationship between drug concentration at the site of action and the observed effect.
A suggested starting range for a dose-finding study might be 1-50 mg/kg, administered via the chosen route.
Table 2: Hypothetical Dosing Regimen for this compound in a Mouse Model of Colitis
| Parameter | Suggested Range/Protocol | Rationale |
| Animal Model | C57BL/6 mice with DSS-induced colitis | Standard and well-characterized model for IBD research. |
| Compound | This compound | P2Y₄ receptor antagonist. |
| Vehicle | Sterile saline or PBS with a solubilizing agent (e.g., DMSO, Tween 80) | To be determined based on the solubility of PSB-16133. |
| Dosage Range | 1, 5, 10, 25 mg/kg | A range to establish a dose-response relationship. |
| Administration Route | Intraperitoneal (IP) injection | Common route for systemic delivery in preclinical models. |
| Frequency | Once or twice daily | Dependent on the yet-to-be-determined pharmacokinetic profile. |
| Duration | Concurrent with DSS administration (e.g., 7 days) | To assess the preventative or therapeutic effects. |
| Outcome Measures | Body weight, disease activity index (DAI), colon length, histological scoring, cytokine levels | Standard parameters to evaluate colitis severity. |
III. Experimental Protocols
A. Protocol for In Vitro Calcium Mobilization Assay
This protocol is based on the methodology used for the in vitro characterization of PSB-16133.
-
Cell Culture: Culture 1321N1 astrocytoma cells stably transfected with the human P2Y₄ receptor in appropriate media.
-
Cell Plating: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of UTP (e.g., EC₅₀ concentration).
-
Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Calculate the inhibition of the UTP-induced response at each concentration of PSB-16133 to determine the IC₅₀ value.
B. Proposed Protocol for a Pilot In Vivo Study in a Mouse Model of Colitis
This is a hypothetical protocol and requires optimization.
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., Vehicle, DSS + Vehicle, DSS + PSB-16133 at different doses).
-
Induction of Colitis: Administer DSS (e.g., 2.5-3% w/v) in the drinking water for 7 days.
-
Drug Administration: Administer this compound or vehicle via IP injection once daily, starting from day 0 of DSS administration.
-
Monitoring: Monitor body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: On day 8, euthanize the mice. Collect blood samples and harvest the colon.
-
Analysis: Measure colon length, perform histological analysis of colon tissue, and measure inflammatory cytokine levels in the colon tissue or serum.
IV. Visualizations
A. P2Y₄ Receptor Signaling Pathway
The P2Y₄ receptor is a Gq protein-coupled receptor. Its activation by UTP leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
Caption: P2Y₄ receptor signaling pathway and the inhibitory action of PSB-16133.
B. Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a general workflow for assessing the efficacy of PSB-16133 in an animal model of disease.
Caption: General workflow for an in vivo efficacy study of PSB-16133.
References
Application Notes and Protocols for Assessing the Potency and Efficacy of PSB-16133 Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PSB-16133 sodium is a potent and selective antagonist of the UTP-activated P2Y4 receptor, a Gq protein-coupled receptor (GPCR) involved in various physiological processes.[1][2][3][4] Accurate assessment of its potency and efficacy is crucial for its application in pharmacological research and potential therapeutic development.[1] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on the human P2Y4 receptor.
I. Principle of Action and Signaling Pathway
The P2Y4 receptor is activated by uridine (B1682114) triphosphate (UTP). This activation stimulates the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which acts as a second messenger to initiate various cellular responses. This compound acts as an antagonist, blocking this signaling cascade.
II. Quantitative Data Summary
The potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50).
| Compound | Target Receptor | Assay Type | Cell Line | Agonist | Potency (IC50) | Reference |
| This compound | Human P2Y4 | Calcium Mobilization | 1321N1-hP2Y4 | UTP | 233 nM |
III. Experimental Protocols
This protocol describes a fluorescence-based assay to measure the inhibition of UTP-induced intracellular calcium release in cells stably expressing the human P2Y4 receptor.
1. Principle:
This assay quantifies the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) triggered by the P2Y4 agonist, UTP. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits a significant increase in fluorescence intensity upon binding to free Ca2+. The assay is performed on a fluorescence plate reader capable of kinetic reads and automated compound/agonist addition.
2. Materials and Reagents:
-
Cell Line: 1321N1 human astrocytoma cells stably transfected with the human P2Y4 receptor (1321N1-hP2Y4).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Prepare a stock solution in DMSO and serially dilute to the desired concentrations in assay buffer.
-
UTP (Uridine 5'-triphosphate): Prepare a stock solution in water and dilute to the desired concentration in assay buffer.
-
Fluo-4 AM: Calcium-sensitive fluorescent dye.
-
Probenecid: An anion-transport inhibitor to prevent dye leakage.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Plates: Black-walled, clear-bottom 96- or 384-well microplates.
3. Experimental Workflow:
4. Detailed Protocol:
-
Cell Seeding:
-
Trypsinize and count 1321N1-hP2Y4 cells.
-
Seed the cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Probenecid in the assay buffer.
-
Remove the culture medium from the cell plate and wash once with assay buffer.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
After the dye loading incubation, remove the loading buffer and wash the cells gently with assay buffer.
-
Add the different concentrations of this compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement and Data Analysis:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
Record a baseline fluorescence for a few seconds.
-
The instrument's integrated pipettor should then add a pre-determined concentration of UTP (typically the EC80 concentration) to all wells.
-
Continue recording the fluorescence intensity for 1-3 minutes to capture the peak calcium response.
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (UTP stimulation in the absence of the antagonist).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
While a functional assay like calcium mobilization is key for potency, a radioligand binding assay can be used to determine the binding affinity (Ki) of this compound to the P2Y4 receptor and to assess its selectivity against other P2Y receptor subtypes.
1. Principle:
This is a competitive binding assay where this compound competes with a radiolabeled ligand for binding to the P2Y4 receptor in a membrane preparation. The amount of radioactivity bound to the membranes is measured, and the displacement by PSB-16133 is used to calculate its binding affinity.
2. Materials and Reagents:
-
Membrane Preparation: Membranes from cells overexpressing the human P2Y4 receptor.
-
Radioligand: A suitable radiolabeled P2Y4 receptor agonist or antagonist (e.g., [3H]-UTP, though a specific high-affinity radiolabeled antagonist would be ideal if available).
-
This compound: Serially diluted.
-
Binding Buffer: e.g., Tris-HCl buffer with divalent cations.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Cocktail and Counter.
3. Experimental Workflow:
4. Brief Protocol:
-
In a microcentrifuge tube, add the binding buffer, the P2Y4 receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the concentration of this compound that inhibits 50% of the specific binding (IC50).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
To assess selectivity, this assay can be repeated using membranes expressing other P2Y receptor subtypes.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, including cell densities, reagent concentrations, and incubation times. For research use only. Not for use in diagnostic procedures.
References
For Researchers, Scientists, and Drug Development Professionals
The following document provides a generalized framework for immunohistochemistry (IHC) protocols that can be adapted for studies involving the compound PSB-16133 sodium. As specific antibodies and target proteins related to the biological effects of this compound are not yet defined in publicly available literature, this guide focuses on established, standard IHC procedures. Researchers will need to determine the specific protein targets of interest based on their own experimental findings with this compound.
Introduction
This compound is a chemical compound available for research purposes. Its biological role and mechanism of action are not widely documented. Immunohistochemistry is a powerful technique to visualize the distribution and localization of specific proteins within tissues. When investigating the effects of a compound like this compound, IHC can be employed to assess changes in the expression or localization of proteins that are hypothesized to be part of its mechanism of action or downstream effects.
These protocols are intended to serve as a starting point. Optimization of antibody concentrations, incubation times, and antigen retrieval methods will be necessary for each specific primary antibody and tissue type used in conjunction with this compound studies.
Experimental Protocols
Immunohistochemistry Protocol for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for staining FFPE tissue sections, a common method for archival and experimental tissues.
Materials:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% normal serum of the secondary antibody species in PBS with 0.05% Tween 20)
-
Primary Antibody (specific to the protein of interest in the this compound study)
-
Biotinylated Secondary Antibody (corresponding to the host species of the primary antibody)
-
Avidin-Biotin Complex (ABC) Reagent
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin Counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
This step is crucial for unmasking epitopes. The choice of buffer and method depends on the primary antibody.
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0) or EDTA Buffer (pH 8.0).
-
Heat in a steamer or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse sections in PBS-Tween-20 for 2 changes of 2 minutes each.
-
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Wash in dH₂O twice for 5 minutes each.
-
-
Blocking:
-
Wash sections in wash buffer (e.g., TBS with 0.1% Tween-20) for 5 minutes.
-
Apply blocking solution and incubate for 1 hour at room temperature in a humidified chamber. This step minimizes non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer from the slides.
-
Apply the primary antibody, diluted in antibody diluent, to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Remove the primary antibody solution and wash the sections in wash buffer three times for 5 minutes each.
-
Apply the biotinylated secondary antibody.
-
Incubate for 30 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Wash sections in wash buffer three times for 5 minutes each.
-
Apply the ABC reagent and incubate for 30 minutes.
-
Wash again in wash buffer three times for 5 minutes each.
-
Apply the DAB substrate solution and monitor color development under a microscope (typically 5-15 minutes).
-
Stop the reaction by rinsing with dH₂O.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin to stain cell nuclei.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (e.g., 95%, 100%) and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Immunohistochemistry Protocol for Fresh Frozen Sections
This protocol is suitable for antigens that may be sensitive to the fixation and embedding process of FFPE tissues.
Materials:
-
Acetone (B3395972) or Methanol/Acetone mixture
-
PBS (Phosphate Buffered Saline)
-
3% Hydrogen Peroxide
-
Blocking Buffer
-
Primary Antibody
-
Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated)
-
DAB Substrate Kit
-
Hematoxylin Counterstain
-
Aqueous Mounting Medium
Procedure:
-
Tissue Preparation:
-
Section frozen tissue blocks at 10-15 µm using a cryostat.
-
Mount sections onto slides and allow them to air dry.
-
-
Fixation:
-
Fix the sections in cold acetone for 10 minutes.
-
Air dry for 20-30 minutes.
-
-
Washing:
-
Wash slides in PBS three times for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate in 3% hydrogen peroxide in PBS for 10-15 minutes.
-
Wash in PBS three times for 5 minutes each.
-
-
Blocking:
-
Apply blocking solution and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Apply diluted primary antibody and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash in PBS three times for 5 minutes each.
-
Apply enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash in PBS three times for 5 minutes each.
-
Apply DAB substrate solution and monitor color development.
-
Stop the reaction by rinsing with PBS or dH₂O.
-
-
Counterstaining:
-
Counterstain with Hematoxylin.
-
Rinse with water.
-
-
Mounting:
-
Mount with an aqueous mounting medium.
-
Data Presentation
As no quantitative data from this compound studies is currently available, the following table is a template that researchers can use to structure their findings. This allows for a clear comparison of protein expression levels under different experimental conditions.
Table 1: Template for Quantifying Protein Expression Changes Induced by this compound
| Treatment Group | Target Protein | N | Staining Intensity (Mean ± SEM) | Percentage of Positive Cells (Mean ± SEM) |
| Vehicle Control | Protein X | 5 | e.g., 1.5 ± 0.2 | e.g., 25% ± 5% |
| This compound (Low Dose) | Protein X | 5 | Data | Data |
| This compound (High Dose) | Protein X | 5 | Data | Data |
| Vehicle Control | Protein Y | 5 | e.g., 2.8 ± 0.4 | e.g., 70% ± 8% |
| This compound (Low Dose) | Protein Y | 5 | Data | Data |
| This compound (High Dose) | Protein Y | 5 | Data | Data |
Staining intensity can be scored semi-quantitatively (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong). The percentage of positive cells can be determined by counting cells in multiple high-power fields.
Visualization of Workflows and Pathways
The following diagrams illustrate the general workflow for immunohistochemistry and a hypothetical signaling pathway that could be investigated in relation to this compound.
Caption: General workflow for immunohistochemical staining.
References
Troubleshooting & Optimization
PSB-16133 sodium solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of PSB-16133 sodium, a potent and selective P2Y4 receptor antagonist. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly concerning its solubility in aqueous solutions for experimental use.
I. Compound Data Summary
This compound is a valuable tool for studying purinergic signaling.[1] However, its physicochemical properties present challenges for its use in aqueous-based biological assays. The following table summarizes the available data.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₁N₂NaO₅S₂ | Supplier Datasheets |
| Molecular Weight | 552.6 g/mol | Supplier Datasheets |
| Purity | >98% | Supplier Datasheets |
| Appearance | Solid powder | Supplier Datasheets |
| Solubility | Soluble in DMSO | Supplier Datasheets |
| Aqueous Solubility | Not specified | N/A |
| IC₅₀ (P2Y4 receptor) | 233 nM | [1][2][3] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | Supplier Datasheets |
II. Troubleshooting Guide & FAQs
Researchers commonly encounter difficulties with the solubility of this compound when preparing solutions for in vitro experiments. This section addresses these issues in a question-and-answer format.
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, cell culture medium). What should I do?
A1: this compound has very low solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). Direct dissolution in aqueous buffers is not advised and will likely result in an insoluble suspension.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue for compounds that are highly soluble in an organic solvent but poorly soluble in water.[4] The DMSO is miscible with the aqueous medium, but the compound itself is not, causing it to crash out of solution. Here are several strategies to mitigate this:
-
Use a High-Concentration DMSO Stock: Prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM). This allows for a smaller volume of the stock to be added to the aqueous medium, keeping the final DMSO concentration low.
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, try a stepwise dilution. For example, add the DMSO stock to a small volume of buffer first, vortex or mix well, and then add this intermediate dilution to the final volume.
-
Vigorous Mixing: When adding the DMSO stock to the aqueous solution, do so dropwise while vigorously stirring or vortexing the aqueous solution. This promotes rapid dispersion and can help prevent localized high concentrations of the compound that lead to precipitation.
-
Warm the Aqueous Solution: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. Ensure the temperature is compatible with your experimental system.
-
Decrease the Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in the final aqueous solution. Try working with a lower final concentration of the compound.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A3: The tolerance of cell lines to DMSO varies. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines. However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment where you treat cells with the same final concentration of DMSO that will be used in your experiment.
Q4: Can I use sonication to dissolve this compound in an aqueous buffer?
A4: While sonication can help break up particles and create a dispersion, it may not truly dissolve the compound if it is inherently insoluble in the aqueous medium. It might create a fine suspension, which could lead to inaccurate and irreproducible results in cell-based assays. The recommended approach is to use a DMSO stock solution.
Q5: How should I store my this compound stock solution in DMSO?
A5: Store the DMSO stock solution at -20°C for long-term storage. When using the stock, allow it to thaw completely and bring it to room temperature before opening to prevent water condensation into the stock. For frequent use, you can prepare small aliquots to avoid repeated freeze-thaw cycles.
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight = 552.6 g/mol ).
-
For 1 mL of a 10 mM stock, you will need: 0.010 mol/L * 1 L/1000 mL * 552.6 g/mol = 0.005526 g = 5.53 mg.
-
-
Weigh out the calculated amount of this compound into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Dilutions for In Vitro Assays
Objective: To prepare a final concentration of 1 µM this compound in a cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium or desired aqueous buffer
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1:10 intermediate dilution of the 10 mM stock solution by adding 10 µL of the stock to 90 µL of DMSO. This will result in a 1 mM stock. This step can make subsequent dilutions more accurate.
-
-
Final Dilution:
-
To prepare the final 1 µM working solution, you will perform a 1:1000 dilution of the 1 mM intermediate stock (or a 1:10,000 dilution of the 10 mM stock).
-
Add 1 µL of the 1 mM stock solution to 999 µL of the pre-warmed (37°C) cell culture medium.
-
Immediately vortex the solution vigorously for 10-15 seconds to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, consider the troubleshooting steps outlined in the FAQ section.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium (e.g., 1 µL of DMSO to 999 µL of medium for a 0.1% DMSO concentration).
-
IV. Visualizations
Logical Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions.
P2Y4 Receptor Signaling Pathway
Caption: Simplified P2Y4 receptor signaling cascade.
References
Troubleshooting PSB-16133 sodium precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSB-16133. Our aim is to help you resolve issues related to the precipitation of PSB-16133 sodium salt in cell culture media, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PSB-16133 and what are its key properties?
PSB-16133 is a potent and selective antagonist for the UTP-activated P2Y4 receptor.[1][2] It is a sodium salt with the molecular formula C28H21N2NaO5S2.[1][2] PSB-16133 is reported to be soluble in DMSO.[1]
Q2: My PSB-16133, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening?
Precipitation of small molecules like PSB-16133 upon addition to aqueous solutions like cell culture media is a common issue. While it is soluble in DMSO, its aqueous solubility is likely much lower. The sudden change in solvent from DMSO to the aqueous environment of the cell culture medium can cause the compound to fall out of solution. Other contributing factors can include the concentration of the compound, the specific components of your cell culture medium, pH, and temperature.
Q3: What is the recommended solvent for preparing a stock solution of PSB-16133?
Based on available data, DMSO is the recommended solvent for preparing stock solutions of PSB-16133.
Q4: How should I store my PSB-16133 stock solution?
For short-term storage (days to weeks), it is recommended to store the stock solution at 0 - 4°C. For long-term storage (months to years), it should be stored at -20°C in a dry, dark environment.
Troubleshooting Guide: PSB-16133 Precipitation
This guide provides a systematic approach to troubleshooting and resolving the precipitation of PSB-16133 in your cell culture experiments.
Initial Assessment
The first step is to confirm that the observed precipitate is indeed PSB-16133 and not a result of other common cell culture issues.
Is it truly PSB-16133 precipitation?
-
Contamination: Bacterial, fungal, or yeast contamination can cause turbidity in the culture medium. Visually inspect your culture flasks or plates under a microscope for any signs of microbial growth.
-
Media Components: Precipitation of salts, like calcium phosphate, can occur in cell culture media, especially with changes in temperature or pH. This can sometimes be confused with compound precipitation.
Troubleshooting Workflow
If you have ruled out contamination and media component precipitation, follow this workflow to address PSB-16133 precipitation:
Caption: A logical workflow for troubleshooting PSB-16133 precipitation.
Detailed Troubleshooting Steps
1. Optimize the Dilution Protocol
A common cause of precipitation is the method used to dilute the DMSO stock solution into the aqueous cell culture medium.
-
Issue: Adding a small volume of highly concentrated DMSO stock directly to a large volume of medium can create localized high concentrations of PSB-16133, leading to immediate precipitation.
-
Solution: Employ a serial dilution method.
-
Prepare an intermediate dilution of your PSB-16133 stock in pre-warmed (37°C) cell culture medium.
-
Gently vortex or swirl the medium while adding the compound.
-
Add this intermediate dilution to the final culture volume.
-
2. Determine the Maximum Soluble Concentration
The solubility of PSB-16133 can vary between different types of cell culture media. It is crucial to determine the maximum soluble concentration in your specific medium.
-
Experimental Protocol: See "Protocol 1: Determining Maximum Soluble Concentration" below.
-
Data Interpretation: The highest concentration that remains clear after incubation is the maximum working concentration you should use for your experiments.
3. Modify the Cell Culture Medium or Preparation
If precipitation persists even at low concentrations, consider modifying your medium or preparation method.
-
pH: The pH of the medium can significantly affect the solubility of a compound. Ensure your medium is properly buffered and the pH is stable.
-
Serum Concentration: If using a serum-containing medium, the protein components in the serum can sometimes interact with the compound. Test the solubility in both serum-free and serum-containing media.
-
Salt Concentration: High concentrations of certain salts in the medium can contribute to the "salting out" of small molecules. While altering the basal medium composition is not always feasible, be aware of this potential factor.
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration of PSB-16133
Objective: To determine the highest concentration of PSB-16133 that remains soluble in a specific cell culture medium.
Materials:
-
This compound salt
-
DMSO
-
Your specific cell culture medium (e.g., DMEM/F-12)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
Methodology:
-
Prepare a high-concentration stock solution of PSB-16133 in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Prepare a serial dilution of the PSB-16133 stock solution in DMSO.
-
In a 96-well plate or microcentrifuge tubes, add your cell culture medium.
-
Add a small, fixed volume of each DMSO dilution to the corresponding well/tube of medium. For example, add 2 µL of each DMSO stock to 198 µL of medium to achieve a final DMSO concentration of 1%. Include a DMSO-only control.
-
Gently mix and incubate the plate/tubes at 37°C and 5% CO2.
-
Visually inspect for precipitation at different time points (e.g., 0, 2, 6, and 24 hours). A cloudy or hazy appearance indicates precipitation.
-
(Optional) For a quantitative assessment, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
Data Presentation
Table 1: Example Solubility Assessment of PSB-16133 in DMEM/F-12
| Final Concentration (µM) | DMSO Stock Concentration (mM) | Volume of Stock (µL) | Volume of Medium (µL) | Observation (24h) | Absorbance (600 nm) |
| 100 | 10 | 2 | 198 | Precipitate | 0.52 |
| 50 | 5 | 2 | 198 | Precipitate | 0.31 |
| 25 | 2.5 | 2 | 198 | Clear | 0.05 |
| 10 | 1 | 2 | 198 | Clear | 0.04 |
| 1 | 0.1 | 2 | 198 | Clear | 0.04 |
| 0 (DMSO only) | 0 | 2 | 198 | Clear | 0.04 |
This is example data. You will need to generate your own data based on your experimental results.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of the P2Y4 receptor and the inhibitory action of PSB-16133.
Caption: Experimental workflow for determining the maximum soluble concentration of PSB-16133.
References
Optimal storage conditions for long-term stability of PSB-16133 sodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for PSB-16133 sodium to ensure its long-term stability and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are -20°C for long-term storage (months to years) and 0-4°C for short-term storage (days to weeks)[1][2][3][4].
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound, typically prepared in DMSO, should be stored at low temperatures to maintain stability. For extended periods, storage at -80°C is recommended, where the solution can be stable for up to six months. For shorter-term storage, -20°C is suitable for up to one month[2]. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the recommended solvent for reconstituting this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For most biological experiments, a high-purity, anhydrous grade of DMSO should be used.
Q4: Is this compound sensitive to light?
Q5: Is this compound hygroscopic?
A5: Suppliers recommend storing this compound in a dry environment, which suggests that the compound may be sensitive to moisture. It is advisable to handle the compound in a low-humidity environment, such as a glove box, and to securely seal containers after use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | 1. Insufficient solvent volume.2. Low-quality or wet DMSO.3. Compound has degraded due to improper storage. | 1. Ensure the correct volume of DMSO is used to achieve the desired concentration.2. Use fresh, anhydrous, high-purity DMSO.3. If degradation is suspected, verify the purity of the compound using an analytical technique such as HPLC. |
| Precipitation observed upon dilution of DMSO stock in aqueous buffer. | 1. The compound has low aqueous solubility.2. The concentration of the compound in the final aqueous solution is too high. | 1. This is a common occurrence for compounds dissolved in DMSO. Try vortexing or sonicating the solution to aid dissolution. A gentle warming to 37°C may also help.2. Reduce the final concentration of the compound in the aqueous buffer. Consider using a co-solvent if compatible with your experimental system. |
| Inconsistent or unexpected experimental results. | 1. Compound degradation due to improper storage or handling.2. Inaccurate concentration of the stock solution.3. Repeated freeze-thaw cycles of the stock solution. | 1. Review storage conditions and handling procedures. If in doubt, use a fresh vial of the compound.2. Verify the concentration of the stock solution. If possible, perform a purity analysis.3. Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. |
| Visible changes in the appearance of the solid compound (e.g., color change, clumping). | 1. Exposure to light or moisture.2. Chemical degradation. | 1. Discard the compound and use a fresh vial that has been stored under the recommended conditions.2. If degradation is suspected, do not use the compound. Obtain a new batch and ensure proper storage. |
Data Presentation
Table 1: Optimal Storage Conditions for this compound
| Form | Storage Condition | Temperature | Duration | Additional Notes |
| Solid | Dry, Dark | -20°C | Long-term (months to years) | Protect from light and moisture. |
| Dry, Dark | 0-4°C | Short-term (days to weeks) | Protect from light and moisture. | |
| Stock Solution (in DMSO) | Sealed, Dark | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Sealed, Dark | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Equilibration: Allow the vial of solid this compound and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Preparation: In a sterile environment (e.g., a laminar flow hood), briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Dissolution: Carefully add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol and may need optimization for your specific HPLC system.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Standard Preparation: Prepare a standard solution of this compound of a known concentration in DMSO.
-
Sample Preparation: Dilute a sample of the this compound stock solution to be tested with the mobile phase.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Monitor the elution profile at an appropriate UV wavelength (a wavelength scan of the compound would be beneficial to determine the optimal wavelength).
-
-
Data Analysis: Compare the chromatogram of the sample to the standard. The presence of multiple peaks may indicate impurities or degradation products. The purity can be calculated based on the relative peak areas.
Visualizations
Caption: P2Y12 Receptor Signaling Pathway and Inhibition by PSB-16133.
Caption: A logical workflow for troubleshooting common issues with PSB-16133.
References
Identifying and minimizing off-target effects of PSB-16133 sodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PSB-16133 sodium, a potent and selective antagonist of the P2Y4 receptor. The information herein is designed to help users identify and minimize potential off-target effects and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the human P2Y4 receptor, a Gq protein-coupled receptor activated by uridine-5'-triphosphate (UTP).[1][2][3] PSB-16133 acts as a potent and selective antagonist with an IC50 value of 233 nM.[1][2][3] It is thought to act as an allosteric antagonist.[1][2][3]
Q2: What is the known selectivity profile of PSB-16133?
A2: PSB-16133 has been shown to be selective for the P2Y4 receptor over other P2Y receptor subtypes.[1][2][3][4] For detailed quantitative data on its selectivity, please refer to the data table below. To fully characterize its off-target profile, it is recommended to screen PSB-16133 against a broader panel of receptors and enzymes relevant to your specific research context.
Q3: What is the mechanism of action of PSB-16133?
A3: PSB-16133 is an antagonist of the P2Y4 receptor. The P2Y4 receptor is coupled to the Gq protein signaling pathway.[5] Activation of the P2Y4 receptor by its endogenous agonist UTP leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. PSB-16133 blocks this signaling cascade by inhibiting the P2Y4 receptor.
Q4: What are the potential off-target effects of PSB-16133?
A4: While PSB-16133 is reported to be a selective P2Y4 antagonist, the potential for off-target effects should always be considered, particularly at higher concentrations. As PSB-16133 has an anthraquinone (B42736) scaffold, compounds with this structure have been reported to have various biological activities, including potential cytotoxicity at high concentrations.[6][7][8][9][10] It is crucial to determine the optimal concentration for your specific cell type and assay to minimize any potential off-target effects or cytotoxicity.
Q5: How should I dissolve and store this compound?
A5: this compound is typically soluble in aqueous buffers. For stock solutions, it is advisable to use high-quality, sterile water or a buffer such as PBS. To ensure solubility, gentle vortexing or sonication may be required. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific instructions for solubility and storage.
Data Presentation
Table 1: Potency and Selectivity of PSB-16133
| Target | Species | Assay Type | Measured Value (IC50/Ki) | Reference |
| P2Y4 Receptor | Human | Intracellular Ca2+ release | 233 nM | [1][2][3] |
| P2Y1 Receptor | Human | Intracellular Ca2+ release | > 10,000 nM | [4] |
| P2Y2 Receptor | Human | Intracellular Ca2+ release | > 10,000 nM | [4] |
| P2Y6 Receptor | Human | Intracellular Ca2+ release | > 10,000 nM | [4] |
| P2Y11 Receptor | Human | cAMP accumulation | > 10,000 nM | [4] |
| P2Y12 Receptor | Human | cAMP accumulation | > 10,000 nM | [4] |
Note: The selectivity data against other P2Y subtypes is based on the assertion of selectivity in the primary literature. For a comprehensive profile, further independent testing is recommended.
Experimental Protocols
Detailed Methodology: P2Y4 Receptor Functional Assay (Intracellular Calcium Mobilization)
This protocol is based on the method used for the characterization of PSB-16133.[1][2][3]
Objective: To measure the inhibitory effect of PSB-16133 on UTP-induced intracellular calcium mobilization in cells expressing the human P2Y4 receptor.
Materials:
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1321N1 astrocytoma cells stably transfected with the human P2Y4 receptor
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Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
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This compound
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UTP (Uridine-5'-triphosphate)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
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96-well or 384-well black-walled, clear-bottom microplates
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Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets
Experimental Workflow Diagram:
Procedure:
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Cell Plating: Seed 1321N1-hP2Y4 cells into a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
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Dye Loading:
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Prepare a dye loading solution by diluting a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS) to the desired final concentration.
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To aid in dye solubilization, pre-mix the dye with an equal volume of 20% Pluronic F-127 before diluting in the assay buffer.
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Remove the cell culture medium from the wells and add the dye loading solution.
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Incubate the plate for 1 hour at 37°C.
-
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Compound Incubation:
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Prepare serial dilutions of this compound in the assay buffer.
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After the dye loading incubation, wash the cells gently with the assay buffer to remove extracellular dye.
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Add the different concentrations of PSB-16133 to the wells and incubate for 15-30 minutes at room temperature or 37°C. Include a vehicle control (buffer only).
-
-
Measurement of Calcium Mobilization:
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Set up the fluorescence plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).
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Establish a baseline fluorescence reading for each well.
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Inject a solution of UTP at a concentration that elicits a submaximal response (e.g., EC80) into each well.
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Immediately begin kinetic measurement of fluorescence intensity for a set period (e.g., 60-120 seconds).
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Data Analysis:
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The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
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Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known P2Y4 antagonist or no agonist (100% inhibition).
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Plot the normalized response against the logarithm of the PSB-16133 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Incomplete removal of extracellular dye.- Cell death leading to dye leakage.- Autofluorescence of PSB-16133 or other compounds. | - Ensure gentle but thorough washing after dye loading.- Optimize cell seeding density and check cell viability.- Run a control plate with PSB-16133 and no cells to check for compound autofluorescence. |
| Low or no signal upon agonist stimulation | - Low expression or desensitization of the P2Y4 receptor.- Inactive UTP agonist.- Incorrect filter settings on the plate reader.- Problems with the calcium-sensitive dye. | - Passage cells carefully to maintain receptor expression.- Prepare fresh UTP solutions for each experiment.- Verify the excitation and emission wavelengths for your specific dye.- Use a positive control agonist (e.g., ionomycin) to confirm cell and dye viability. |
| High well-to-well variability | - Uneven cell seeding.- Inconsistent dye loading.- Pipetting errors during compound or agonist addition. | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette or automated liquid handler for consistent liquid addition.- Carefully check all pipettes for accuracy and precision. |
| Unexpected agonist or antagonist effects of PSB-16133 | - Off-target effects at high concentrations.- Cytotoxicity of the compound. | - Perform a dose-response curve to determine the optimal concentration range.- Conduct a cell viability assay (e.g., MTT, LDH) in parallel to rule out cytotoxicity.- Test the effect of PSB-16133 in the absence of UTP to check for any agonist activity. |
Signaling Pathway and Logical Relationships
P2Y4 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the P2Y4 receptor and the point of inhibition by PSB-16133.
Troubleshooting Logic for a Failed Experiment
This diagram provides a logical workflow for troubleshooting a failed calcium mobilization experiment.
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. Development of Potent and Selective Antagonists for the UTP-Activated P2Y4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toxicity of structurally related anthraquinones and anthrones to mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Liver toxicity of anthraquinones: A combined in vitro cytotoxicity and in silico reverse dosimetry evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel anthraquinone based chalcone analogues containing an imine fragment: synthesis, cytotoxicity and anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
How to optimize PSB-16133 sodium concentration for maximum P2Y4 inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of PSB-16133, a potent P2Y4 receptor antagonist. The following sections offer troubleshooting advice and frequently asked questions to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is PSB-16133?
PSB-16133 is a potent and selective antagonist for the UTP-activated P2Y4 receptor, with a reported IC50 value of 233 nM.[1][2] It is believed to function as an allosteric antagonist.[1][2] PSB-16133 is supplied as a sodium salt with the chemical formula C28H21N2NaO5S2.[1] While it shows high potency for the P2Y4 receptor, it's worth noting that it may also exhibit antagonist activity at other P2Y receptors, including P2Y1, P2Y2, P2Y6, and P2Y12.[3]
Q2: What is the signaling pathway of the P2Y4 receptor?
The P2Y4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq proteins.[4][5] Upon activation by its endogenous agonist, uridine-5'-triphosphate (UTP), the Gq protein activates phospholipase C (PLC).[4][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which is a key signaling outcome for this receptor.[4][6]
Q3: How does sodium concentration affect the inhibitory activity of PSB-16133 on the P2Y4 receptor?
Currently, there is no direct published research specifically investigating the optimal sodium concentration for maximal P2Y4 inhibition by PSB-16133. However, the activity of GPCRs can be influenced by the ionic composition of the assay buffer. In the broader context of purinergic signaling, sodium levels have been shown to play a role in the function of related receptors like the P2Y2 receptor, particularly in regulating sodium channels.[7][8] Therefore, it is plausible that sodium concentration could modulate the conformation of the P2Y4 receptor or the binding of its antagonists. Empirical testing is recommended to determine the optimal sodium concentration for your specific experimental system.
Troubleshooting Guide
Issue: Suboptimal inhibition of the P2Y4 receptor by PSB-16133.
If you are observing lower than expected potency of PSB-16133 in your experiments, the sodium concentration of your assay buffer could be a contributing factor. This guide provides a systematic approach to investigate and optimize the sodium concentration for your assay.
Step 1: Experimental Design to Test Sodium Concentration
The first step is to design an experiment to measure the potency (IC50) of PSB-16133 across a range of sodium concentrations. A calcium mobilization assay is a suitable method, as it directly measures the downstream signaling of the P2Y4 receptor.
Experimental Workflow for Sodium Concentration Optimization
References
- 1. medkoo.com [medkoo.com]
- 2. Development of Potent and Selective Antagonists for the UTP-Activated P2Y4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Dietary Na+ inhibits the open probability of the epithelial sodium channel in the kidney by enhancing apical P2Y2-receptor tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary Na+ inhibits the open probability of the epithelial sodium channel in the kidney by enhancing apical P2Y2-receptor tone - PMC [pmc.ncbi.nlm.nih.gov]
Potential for PSB-16133 sodium degradation under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation of PSB-16133 sodium under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in an experimental setting?
A1: Based on general principles of chemical stability for sodium salts of organic compounds, the primary factors that can lead to the degradation of this compound include:
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pH: Exposure to acidic or alkaline conditions can catalyze hydrolysis or other pH-dependent reactions.
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Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
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Light: Exposure to UV or visible light can induce photolytic degradation.[1][2]
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Oxidation: The presence of oxidizing agents or atmospheric oxygen can lead to oxidative degradation.[1]
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Moisture: For the solid compound, exposure to humidity can lead to hydrolysis. For solutions, water is a reactant in hydrolysis.[1]
Q2: How can I tell if my this compound has degraded?
A2: Signs of degradation can include:
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Visual Changes: A change in the color or appearance of the solid powder or a solution.
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Precipitation: The formation of a precipitate in a solution that was previously clear.
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Inconsistent Experimental Results: A gradual or sudden loss of the compound's expected biological activity or potency in your assays.
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Chromatographic Changes: When analyzed by techniques like HPLC, you may observe a decrease in the area of the main peak corresponding to this compound and the appearance of new peaks corresponding to degradation products.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it is recommended to:
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Solid Form: Store the solid compound in a tightly sealed container, protected from light, in a cool and dry place. A desiccator can help to minimize exposure to moisture.
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Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: My experimental protocol requires dissolving this compound in an aqueous buffer. How can I minimize degradation in solution?
A4: When working with aqueous solutions of this compound, consider the following:
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pH of the Buffer: Use a buffer system that maintains a pH where this compound is most stable. You may need to perform a pH stability study to determine the optimal pH range.
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Freshly Prepared Solutions: Prepare aqueous working solutions fresh for each experiment to minimize the time the compound is in an environment where it may be less stable.
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Temperature: Keep aqueous solutions on ice or at a reduced temperature if the experiment allows.
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Protection from Light: If the compound is found to be light-sensitive, conduct experimental steps in low-light conditions or use amber-colored tubes.
Troubleshooting Guides
This section provides a structured approach to troubleshoot potential degradation issues with this compound.
Issue 1: Inconsistent or lower-than-expected biological activity in assays.
| Potential Cause | Recommended Action |
| Degradation of stock solution | 1. Prepare a fresh stock solution of this compound from the solid compound. 2. Analyze both the old and new stock solutions by HPLC to compare the purity and concentration. 3. If degradation is confirmed, discard the old stock solution and ensure proper storage of the new stock solution in single-use aliquots. |
| Instability in aqueous experimental buffer | 1. Perform a time-course experiment to assess the stability of this compound in your experimental buffer. Incubate the compound in the buffer for the duration of your experiment and analyze samples at different time points by HPLC. 2. If degradation is observed, consider adjusting the pH of the buffer or preparing the working solution immediately before use. |
| Photodegradation during the experiment | 1. Repeat the experiment with measures to protect the compound from light (e.g., using amber tubes, covering plates with foil). 2. If this resolves the issue, implement light-protection measures in all future experiments. |
Issue 2: Visible changes in the this compound solution (e.g., color change, precipitation).
| Potential Cause | Recommended Action |
| Chemical degradation | 1. Do not use the solution for experiments. 2. Attempt to identify the precipitate or the cause of the color change. This may require analytical techniques such as LC-MS. 3. Review the solution preparation and storage procedures to identify potential causes, such as incorrect pH, exposure to light, or elevated temperature. |
| Poor solubility in the chosen solvent/buffer | 1. Consult the manufacturer's data sheet for solubility information. 2. If solubility is an issue, consider using a different solvent for the stock solution or adjusting the composition of the experimental buffer. Sonication may aid in dissolution, but be mindful of potential temperature increases. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific properties of the compound and the analytical capabilities available.
Protocol 1: Forced Degradation Study of this compound
This protocol is based on the principles outlined in the ICH guidelines for stress testing. The goal is to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
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Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
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At the end of the incubation period, neutralize the acidic and basic samples.
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Dilute all samples to a suitable concentration for HPLC analysis.
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Analyze the stressed samples and an unstressed control sample by a suitable HPLC method.
4. Data Analysis:
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Compare the chromatograms of the stressed samples to the control sample.
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Identify the peaks corresponding to degradation products.
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Calculate the percentage of degradation for each stress condition.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can separate the parent compound (this compound) from its degradation products.
1. Initial HPLC Conditions:
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Column: A C18 reversed-phase column is a common starting point.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where this compound has maximum absorbance.
2. Method Optimization:
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Inject the samples from the forced degradation study.
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Adjust the mobile phase composition, gradient slope, and flow rate to achieve baseline separation between the this compound peak and all degradation product peaks.
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The goal is to have a resolution of >1.5 between all adjacent peaks.
3. Method Validation:
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Once the method is optimized, it should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The quantitative data from stability studies should be summarized in clear and structured tables.
Table 1: Summary of Forced Degradation Study of this compound
| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 25.8 | 3 |
| 3% H₂O₂ | 24 | Room Temperature | 8.5 | 1 |
| Thermal | 24 | 60 | 5.1 | 1 |
| Photolytic | 24 | N/A | 12.3 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Stability of this compound in Different Buffers
| Buffer pH | Incubation Time (hours) | Incubation Temperature (°C) | % Remaining of Initial Concentration |
| 5.0 | 24 | 37 | 98.5 |
| 7.4 | 24 | 37 | 92.1 |
| 9.0 | 24 | 37 | 75.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental results.
References
Addressing variability in experimental results with PSB-16133 sodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with PSB-16133 sodium. This resource is intended for researchers, scientists, and drug development professionals utilizing this selective P2Y4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the P2Y4 receptor, a Gq protein-coupled receptor activated by uridine (B1682114) triphosphate (UTP). It is believed to act as an allosteric antagonist.[1] This means it binds to a site on the receptor that is different from the UTP binding site and modulates the receptor's activity.
Q2: What is the reported IC50 value for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 233 nM.[1] This value was determined using a fluorescence-based assay that measures the inhibition of UTP-induced intracellular calcium release in 1321N1 astrocytoma cells stably transfected with the human P2Y4 receptor. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line used, agonist concentration, and assay format.
Q3: How should I store and handle this compound?
For long-term storage, this compound should be kept at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be stored at 0-4°C. The compound is soluble in DMSO.
Q4: In which solvent should I dissolve this compound for in vitro experiments?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide for Experimental Variability
Variability in experimental results is a common challenge. This guide addresses specific issues you may encounter when using this compound.
| Issue | Potential Cause | Recommended Solution |
| Higher than expected IC50 value | 1. Compound Degradation: this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Low Cell-line Responsiveness: The cell line used may have low P2Y4 receptor expression or poor coupling to the downstream signaling pathway. 3. Suboptimal Agonist Concentration: The concentration of UTP (or other agonist) used to stimulate the receptor may be too high, requiring a higher concentration of the antagonist to achieve inhibition. 4. Assay Interference: Components in the assay buffer or cell culture medium may interfere with the compound's activity. | 1. Solution Preparation: Prepare fresh stock solutions of this compound regularly and aliquot for single use to avoid repeated freeze-thaw cycles. 2. Cell Line Validation: Confirm P2Y4 receptor expression in your cell line using techniques like qPCR or Western blotting. Validate the cell line's response to a known P2Y4 agonist. 3. Agonist Concentration Optimization: Perform an agonist dose-response curve to determine the EC80 (the concentration that gives 80% of the maximal response). Use this concentration for your antagonist assays. 4. Buffer Optimization: Use a simple, defined assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to minimize potential interference. |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven cell density across the plate can lead to variable responses. 2. Pipetting Errors: Inaccurate or inconsistent dispensing of compound or agonist solutions. 3. Edge Effects: Wells on the outer edges of the microplate are more prone to evaporation and temperature fluctuations. 4. Cell Health: Poor cell viability or health can lead to inconsistent responses. | 1. Cell Seeding Technique: Ensure a homogenous cell suspension before and during seeding. Allow the plate to sit at room temperature for a short period before placing it in the incubator to ensure even cell settling. 2. Pipetting Technique: Use calibrated pipettes and proper technique. For antagonist assays, a randomized plate layout can help minimize systematic errors. 3. Plate Layout: Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with buffer or media to create a humidity barrier. 4. Cell Culture Maintenance: Maintain a consistent cell culture routine and ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. |
| No inhibitory effect observed | 1. Incorrect Compound: Possibility of having received the wrong compound or an inactive batch. 2. Low Receptor Expression: The cell line may not express functional P2Y4 receptors. 3. Assay System Not Optimized: The assay may not be sensitive enough to detect inhibition. | 1. Compound Verification: Verify the identity and purity of the compound if possible. 2. Positive Control: Use a cell line known to express functional P2Y4 receptors as a positive control. 3. Assay Validation: Validate your assay with a known P2Y4 receptor antagonist if available. Ensure your signal-to-background ratio is sufficient. |
Experimental Protocols
Key Experiment: In Vitro Calcium Flux Assay for P2Y4 Receptor Antagonism
This protocol outlines the general steps for assessing the antagonist activity of this compound by measuring changes in intracellular calcium levels.
1. Cell Culture and Seeding:
- Culture a human P2Y4 receptor-expressing cell line (e.g., 1321N1-hP2Y4) in the recommended growth medium.
- Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
- Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Perform serial dilutions of the stock solution in a suitable assay buffer to generate a concentration-response curve. The final DMSO concentration in the assay should be kept below 0.1%.
3. Calcium Indicator Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.
- Remove the growth medium from the cell plate and add the dye loading buffer to each well.
- Incubate the plate at 37°C for the time recommended by the dye manufacturer (typically 30-60 minutes).
4. Antagonist Incubation:
- After incubation, gently wash the cells with assay buffer to remove excess dye.
- Add the prepared dilutions of this compound to the respective wells.
- Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
5. Agonist Stimulation and Signal Detection:
- Prepare a solution of the P2Y4 receptor agonist (e.g., UTP) at a concentration that elicits a submaximal response (EC80).
- Use a fluorescence plate reader with an integrated liquid handling system to add the agonist to the wells and immediately begin recording the fluorescence signal over time.
6. Data Analysis:
- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- Calculate the percentage of inhibition for each concentration of this compound relative to the control wells (agonist only).
- Generate a concentration-response curve and calculate the IC50 value using a suitable non-linear regression model.
Visualizations
P2Y4 Receptor Signaling Pathway
Caption: P2Y4 receptor signaling cascade.
Troubleshooting Workflow for High IC50 Variability
Caption: A logical workflow for troubleshooting IC50 variability.
References
Best practices for handling and storing PSB-16133 sodium to maintain purity
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing PSB-16133 sodium to maintain its purity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a potent and selective antagonist for the UTP-activated P2Y₄ receptor, a member of the purinergic receptor family.[1][2] It is a valuable tool for studying the physiological roles of P2Y₄ receptors in processes like neurotransmission and inflammation.[1] Its molecular formula is C₂₈H₂₁N₂NaO₅S₂, and its molecular weight is 552.59 g/mol .[1][3]
What are the recommended storage conditions for this compound?
To maintain the purity and stability of this compound, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Conditions |
| Solid (Powder) | 0 - 4°C | Short-term (days to weeks) | Dry and dark |
| -20°C | Long-term (months to years) | Dry and dark | |
| In Solvent (e.g., DMSO) | -80°C | Long-term | Aliquoted to avoid freeze-thaw cycles |
What is the solubility of this compound?
What are the known incompatibilities of this compound?
This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents. Avoid contact with these substances to prevent degradation of the compound.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: Compound Precipitation in Stock Solution
-
Possible Cause: The concentration of the stock solution exceeds the solubility limit of this compound in the chosen solvent.
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C to see if the precipitate redissolves.
-
If precipitation persists, sonicate the solution for a few minutes.
-
If the compound still does not dissolve, it is recommended to prepare a new stock solution at a lower concentration.
-
Issue 2: Loss of Compound Activity
-
Possible Cause 1: Improper storage of the stock solution, leading to degradation.
-
Troubleshooting Steps:
-
Ensure the stock solution is stored at -80°C in tightly sealed vials.
-
Aliquot the stock solution to minimize freeze-thaw cycles.
-
Prepare fresh stock solutions regularly, for example, every 1-2 months.
-
-
Possible Cause 2: Degradation of the compound in the experimental buffer or media.
-
Troubleshooting Steps:
-
Prepare fresh working solutions from the stock solution immediately before each experiment.
-
Assess the stability of this compound in your specific experimental buffer by incubating it for the duration of the experiment and then testing its activity.
-
Issue 3: Inconsistent Experimental Results
-
Possible Cause: Inaccurate concentration of the stock solution due to pipetting errors or solvent evaporation.
-
Troubleshooting Steps:
-
Calibrate your pipettes regularly.
-
Ensure vials are tightly sealed to prevent solvent evaporation.
-
When preparing working solutions, perform serial dilutions to minimize pipetting errors.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.53 mg of the compound (Molecular Weight = 552.59 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Ensuring Complete Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the vial.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials and store at -80°C.
Signaling Pathways and Logical Relationships
This compound acts as an antagonist at the P2Y₄ receptor, thereby blocking the downstream signaling pathways initiated by the binding of its natural agonist, UTP.
References
Technical Support Center: Investigating the In Vitro Activity of PSB-16133 Sodium
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving the compound PSB-16133 sodium. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Is this compound a P2Y12 receptor antagonist?
A1: Contrary to some initial assumptions, this compound is not a selective antagonist for the P2Y12 receptor. Extensive research has identified it as a potent and selective antagonist of the P2Y4 receptor .[1][2][3] The compound exhibits an IC50 value of approximately 233 nM for the human P2Y4 receptor and is believed to function as an allosteric antagonist.[2][3]
Q2: What is the primary mechanism of action for the P2Y4 receptor?
A2: The P2Y4 receptor is a Gq protein-coupled receptor that is activated by uridine-5'-triphosphate (UTP). Upon activation, it stimulates the Gq signaling pathway, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signaling event that can be measured in vitro.
Q3: How do serum proteins, like human serum albumin (HSA), affect the in vitro activity of this compound?
A3: Serum proteins, particularly human serum albumin (HSA), can bind to small molecule drugs, reducing their free concentration in the assay medium. This sequestration of the compound by proteins can lead to a decrease in its apparent potency, observed as a rightward shift in the IC50 curve. The "free drug hypothesis" posits that only the unbound fraction of a drug is available to interact with its target receptor. Therefore, the presence of serum proteins in an in vitro assay can significantly impact the measured activity of this compound.
Q4: What is the solubility of this compound?
A4: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO). For experimental purposes, it is recommended to prepare a stock solution in DMSO.
P2Y4 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of the P2Y4 receptor.
Experimental Protocols
Calcium Mobilization Assay for P2Y4 Receptor Antagonism
This protocol describes a method to assess the antagonist activity of this compound on the human P2Y4 receptor expressed in a suitable cell line (e.g., 1321N1 astrocytoma cells).
Materials:
-
Human P2Y4 receptor-expressing cells
-
Cell culture medium
-
This compound
-
UTP (P2Y4 receptor agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Human Serum Albumin (HSA)
-
DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture the P2Y4-expressing cells according to standard protocols.
-
Seed the cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.
-
For experiments including serum proteins, prepare parallel dilutions in assay buffer containing the desired concentration of HSA (e.g., 4%).
-
-
Dye Loading:
-
Remove the cell culture medium from the wells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
After the incubation period, wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Incubation:
-
Add the prepared dilutions of this compound (with and without HSA) to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading.
-
Inject a solution of UTP at a concentration known to elicit a submaximal response (e.g., EC80) into the wells.
-
Record the change in fluorescence intensity over time, which corresponds to the intracellular calcium mobilization.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (no antagonist).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
Data Presentation
The following table provides a hypothetical example of the impact of Human Serum Albumin (HSA) on the IC50 value of this compound in a calcium mobilization assay.
| HSA Concentration | This compound IC50 (nM) | Fold Shift in IC50 |
| 0% | 233 | 1.0 |
| 1% | 745 | 3.2 |
| 2% | 1398 | 6.0 |
| 4% | 2890 | 12.4 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak response to UTP agonist | - Inactive agonist solution.- Low receptor expression in cells.- Cell viability issues. | - Prepare fresh UTP solution.- Verify receptor expression via a suitable method (e.g., qPCR, Western blot).- Check cell health and viability using a trypan blue exclusion assay. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before plating.- Calibrate pipettes regularly and use proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| High background fluorescence | - Incomplete removal of fluorescent dye.- Autofluorescence of the compound. | - Ensure thorough washing of cells after dye loading.- Run a control plate with the compound and no cells to assess its intrinsic fluorescence. |
| Inconsistent IC50 values across experiments | - Variation in agonist concentration.- Differences in cell passage number.- Inconsistent incubation times. | - Use a consistent, freshly prepared agonist concentration.- Use cells within a defined passage number range.- Standardize all incubation times and temperatures. |
| Unexpectedly low potency of this compound | - Degradation of the compound.- Presence of serum proteins in the assay medium. | - Prepare fresh stock solutions of this compound and store them properly.- If using serum-containing medium, be aware of the potential for protein binding and consider performing the assay in a serum-free buffer. |
References
Overcoming challenges in replicating studies with PSB-16133 sodium
Welcome to the technical support center for PSB-16133 sodium. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges and ensuring the reproducibility of studies involving this potent and selective P2Y4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic organic compound that functions as a potent and selective antagonist for the UTP-activated P2Y4 receptor, a Gq protein-coupled receptor.[1][2] It exhibits an IC50 value of approximately 233 nM.[2] PSB-16133 is thought to act as an allosteric antagonist, meaning it binds to a site on the receptor different from the endogenous ligand binding site to modulate receptor activity.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored under specific conditions. For short-term storage (days to weeks), it is recommended to keep it at 0 - 4°C in a dry, dark environment. For long-term storage (months to years), it should be stored at -20°C.[3] The compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under normal shipping conditions.[3]
Q3: In what solvent is this compound soluble?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[3] It is crucial to ensure complete dissolution and to prepare fresh solutions for experiments to avoid potential issues with compound precipitation.
Q4: What are the known off-target effects of this compound?
A4: While PSB-16133 is a selective antagonist for the P2Y4 receptor, researchers should be aware of potential interactions with other P2Y receptor subtypes. Although it shows clear selectivity versus other P2Y receptors, some studies suggest it may also antagonize P2Y1, P2Y2, P2Y6, and P2Y12 receptors at higher concentrations.[1] When designing experiments, it is important to include appropriate controls to account for these potential off-target effects.
Troubleshooting Guides
This section addresses specific issues that may arise during the replication of studies using this compound.
Issue 1: High Variability or Poor Reproducibility in Cell-Based Assays
Possible Causes and Solutions:
| Cause | Solution |
| Cell Health and Passage Number: | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| Inconsistent Seeding Density: | Optimize and strictly control the cell seeding density. Over-confluent or under-confluent cells can respond differently to stimuli. |
| "Edge Effects" in Microplates: | To minimize evaporation and temperature gradients that can affect cells in the outer wells of a microplate, avoid using the perimeter wells for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or media instead. |
| Incomplete Solubilization of PSB-16133: | Ensure this compound is fully dissolved in high-quality, anhydrous DMSO before preparing working dilutions. Sonicate briefly if necessary. Visually inspect for any precipitation. |
| PSB-16133 Degradation: | Prepare fresh dilutions of PSB-16133 for each experiment from a frozen stock. As an anthraquinone (B42736) derivative, its stability in aqueous solutions over time, especially when exposed to light, may be limited. |
| Variability in Agonist (UTP) Concentration: | Use a consistent source and lot of UTP. Prepare fresh agonist solutions for each experiment and use a precise EC50 or EC80 concentration for antagonist screening. |
Issue 2: Unexpected or Noisy Results in Functional Assays (e.g., Calcium Mobilization)
Possible Causes and Solutions:
| Cause | Solution |
| Allosteric Nature of PSB-16133: | As an allosteric modulator, the inhibitory effect of PSB-16133 can be influenced by the concentration of the orthosteric agonist (UTP).[1][3] This phenomenon, known as "probe dependence," can lead to non-parallel shifts in the agonist concentration-response curve.[4] Carefully characterize the interaction by performing Schild analysis or equivalent functional assays. |
| Off-Target Receptor Activity: | If your cell line endogenously expresses other P2Y receptors that are sensitive to PSB-16133 (P2Y1, P2Y2, P2Y6, P2Y12), you may observe confounding effects.[1] Use cell lines with well-characterized receptor expression profiles or utilize selective antagonists for other P2Y subtypes as controls. |
| Sodium Ion Concentration in Buffers: | The function of Class A GPCRs, including P2Y receptors, can be allosterically modulated by sodium ions.[5][6][7] Ensure that the sodium concentration in your assay buffers is consistent across all experiments to avoid variability in receptor activity. |
| Assay Buffer Components: | Components in the assay buffer can interfere with the measurement. For instance, high concentrations of certain compounds can quench fluorescence signals in calcium mobilization assays. Run appropriate buffer and vehicle controls. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H21N2NaO5S2 | [3] |
| Molecular Weight | 552.59 g/mol | [3] |
| Target Receptor | P2Y4 | [1][2] |
| Mechanism of Action | Allosteric Antagonist | [1][3] |
| IC50 | 233 nM | [2] |
| Solubility | DMSO | [3] |
Experimental Protocols
Detailed Methodology: In Vitro Calcium Mobilization Assay for P2Y4 Receptor Antagonism
This protocol describes a representative fluorescence-based assay to measure the inhibition of UTP-induced intracellular calcium release by PSB-16133 in a cell line stably expressing the human P2Y4 receptor (e.g., 1321N1 astrocytoma cells).
Materials:
-
Human P2Y4 receptor-expressing cells (e.g., 1321N1-hP2Y4)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
UTP (Uridine 5'-triphosphate)
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Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Anhydrous DMSO
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation)
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the P2Y4-expressing cells into black, clear-bottom 96-well plates at a density that will result in a 90-100% confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Preparation of Compounds:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the PSB-16133 stock solution in assay buffer to create a concentration range for testing (e.g., 10 µM to 1 nM final concentration).
-
Prepare a stock solution of UTP in deionized water. Dilute the UTP stock in assay buffer to a concentration that is 2x the predetermined EC80 value for the P2Y4 receptor in your cell line.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% (w/v) Pluronic F-127, and then dilute in assay buffer to a final concentration of 2 µM.
-
Aspirate the cell culture medium from the wells and wash once with 100 µL of assay buffer.
-
Add 50 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Incubation:
-
After incubation, gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye.
-
Add 50 µL of the diluted PSB-16133 solutions (or vehicle control) to the respective wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Flux:
-
Place the microplate into the fluorescence plate reader, pre-set to 37°C.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
The instrument's automated liquid handler should then add 50 µL of the 2x UTP (agonist) solution to each well.
-
Continue recording the fluorescence for at least 60-90 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (peak fluorescence - baseline fluorescence) is proportional to the increase in intracellular calcium.
-
Plot the percentage of inhibition of the UTP-induced response against the logarithm of the PSB-16133 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of PSB-16133.
-
Visualizations
Caption: P2Y4 receptor signaling and inhibition by PSB-16133.
Caption: Workflow for a calcium mobilization assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 2089035-40-3 | >98% [smolecule.com]
- 3. medkoo.com [medkoo.com]
- 4. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric sodium in class A GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric sodium in class A GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Selectivity of PSB-16133 Sodium Against Other P2Y Receptor Subtypes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of PSB-16133 sodium's performance against various P2Y receptor subtypes, supported by experimental data and detailed protocols to aid in the validation of its selectivity.
This compound has emerged as a potent and selective antagonist of the human P2Y4 receptor, a Gq protein-coupled receptor activated by uridine-5'-triphosphate (UTP).[1] Its utility as a research tool hinges on its ability to selectively block the P2Y4 receptor without significantly affecting the activity of other closely related P2Y receptor subtypes. This guide summarizes the available data on the selectivity profile of PSB-16133 and provides the necessary experimental framework to independently verify these findings.
Comparative Analysis of PSB-16133 Activity at P2Y Receptors
The inhibitory activity of this compound has been evaluated against a panel of human P2Y receptors. The data, summarized in the table below, clearly demonstrates its high selectivity for the P2Y4 receptor.
| Receptor Subtype | Agonist Used | PSB-16133 IC50 (µM) |
| P2Y4 | UTP | 0.233 |
| P2Y1 | 2-MeSADP | > 10 |
| P2Y2 | UTP | > 10 |
| P2Y6 | UDP | > 10 |
| P2Y11 | ATP | > 10 |
| P2Y12 | 2-MeSADP | > 10 |
Data sourced from Rafehi M, et al. J Med Chem. 2017.
As the data indicates, PSB-16133 exhibits a sub-micromolar IC50 value for the P2Y4 receptor, while showing negligible inhibitory activity against other tested P2Y subtypes (P2Y1, P2Y2, P2Y6, P2Y11, and P2Y12) at concentrations up to 10 µM. This represents a selectivity of over 40-fold for the P2Y4 receptor.
P2Y Receptor Signaling and Assay Principle
The selectivity of PSB-16133 is typically determined using a functional assay that measures the downstream signaling of P2Y receptors. The P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors primarily couple to Gq proteins, which activate phospholipase C (PLC). PLC, in turn, catalyzes the production of inositol (B14025) trisphosphate (IP3), leading to the release of intracellular calcium (Ca2+). The P2Y12, P2Y13, and P2Y14 receptors, on the other hand, couple to Gi, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.
The experimental protocol detailed below focuses on a calcium mobilization assay, which is suitable for assessing the activity of Gq-coupled P2Y receptors.
Experimental Protocol: Calcium Mobilization Assay
This protocol describes the methodology used to determine the inhibitory activity of PSB-16133 on Gq-coupled P2Y receptors expressed in 1321N1 astrocytoma cells.
1. Cell Culture and Seeding:
-
Culture human 1321N1 astrocytoma cells stably transfected with the desired human P2Y receptor subtype in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For cells expressing a recombinant receptor, include a selection antibiotic (e.g., 800 µg/mL G418).
-
Seed the cells into black, clear-bottom 96-well plates at a density of 40,000 cells per well and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing Fura-2 acetoxymethyl ester (Fura-2 AM) at a final concentration of 1 µM in the appropriate cell culture medium.
-
Aspirate the culture medium from the wells and add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with a balanced salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
3. Compound Preparation and Addition:
-
Prepare stock solutions of this compound and the respective P2Y receptor agonist in the appropriate solvent (e.g., DMSO).
-
Create a serial dilution of PSB-16133 in the assay buffer.
-
Add the desired concentrations of PSB-16133 (or vehicle control) to the wells and incubate for 15 minutes at room temperature.
4. Fluorescence Measurement:
-
Use a fluorescence plate reader capable of dual-wavelength excitation (e.g., 340 nm and 380 nm) and measuring emission at 510 nm.
-
Record a baseline fluorescence reading for each well.
-
Add the appropriate P2Y receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin recording the fluorescence intensity at both excitation wavelengths for a set period (e.g., 2-3 minutes).
5. Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Determine the inhibitory effect of PSB-16133 by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
By following this guide and the detailed experimental protocol, researchers can confidently validate the selectivity of this compound and effectively utilize it as a precise tool for investigating the physiological and pathophysiological roles of the P2Y4 receptor.
References
Comparative Analysis of PSB-16133 Sodium and Other P2Y₄ Receptor Antagonists
A comprehensive guide for researchers and drug development professionals on the performance and experimental validation of P2Y₄ receptor antagonists, with a focus on PSB-16133 sodium.
The P2Y₄ receptor, a Gq protein-coupled receptor activated by uridine (B1682114) triphosphate (UTP), has emerged as a promising target for therapeutic intervention in a variety of physiological processes. The development of potent and selective antagonists is crucial for elucidating the receptor's roles in health and disease. This guide provides a comparative analysis of this compound, a notable P2Y₄ receptor antagonist, and other relevant compounds, supported by experimental data and detailed protocols.
Performance Comparison of P2Y₄ Receptor Antagonists
This compound is a potent antagonist of the human P2Y₄ receptor, exhibiting an IC₅₀ value of 233 nM.[1][2] It belongs to the anthraquinone (B42736) class of compounds and is believed to function as an allosteric antagonist.[1][2][3] In comparative studies, another anthraquinone derivative, PSB-1699, has been identified as a more selective, albeit less potent, P2Y₄ receptor antagonist. The following table summarizes the available quantitative data for PSB-16133 and other P2Y receptor antagonists.
| Compound | Target Receptor | IC₅₀ (nM) | Antagonist Type | Reference |
| This compound | P2Y₄ | 233 | Allosteric | |
| PSB-1699 | P2Y₄ | >1000 (less potent than PSB-16133) | Allosteric | |
| MRS2500 | P2Y₁ | Potent and Selective | Competitive | |
| AR-C118925 | P2Y₂ | Potent and Selective | Competitive | |
| MRS2578 | P2Y₆ | 37 (human) | Non-surmountable |
P2Y₄ Receptor Signaling Pathway
The P2Y₄ receptor is coupled to the Gq family of G proteins. Upon activation by its endogenous agonist UTP, the Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses.
P2Y₄ receptor signaling cascade.
Experimental Protocols
The primary method for evaluating the potency and selectivity of P2Y₄ receptor antagonists is the fluorescence-based calcium mobilization assay.
Experimental Workflow: Calcium Mobilization Assay
References
A Comparative Guide to P2Y Receptor Antagonism: PSB-16133 Sodium vs. Suramin
For Researchers, Scientists, and Drug Development Professionals
Extracellular nucleotides, such as ATP and UTP, play crucial roles in a myriad of physiological processes through their interaction with P2Y G-protein coupled receptors. The ability to selectively antagonize these receptors is paramount for both fundamental research and the development of novel therapeutics. This guide provides an objective comparison of two P2Y receptor antagonists: the selective P2Y4 receptor antagonist PSB-16133 sodium, and the non-selective antagonist suramin (B1662206).
Introduction to the Antagonists
This compound is a potent and selective antagonist of the UTP-activated P2Y4 receptor.[1][2] It is characterized as an allosteric antagonist, meaning it binds to a site on the receptor distinct from the agonist binding site.[1][3] Its selectivity makes it a valuable tool for isolating and studying the specific functions of the P2Y4 receptor.
Suramin is a well-established but non-selective antagonist of both P2Y and P2X purinergic receptors.[4] It generally acts as a competitive antagonist at P2Y receptors. Its broad activity profile can be advantageous for studies aiming to block multiple purinergic signaling pathways simultaneously, but this lack of specificity, coupled with a complex toxicological profile and poor oral bioavailability, can limit its application.
Quantitative Comparison of Receptor Antagonism
The following table summarizes the inhibitory potency (IC50) of this compound and suramin at various P2Y receptor subtypes. Data has been compiled from multiple studies to provide a comparative overview.
| Receptor Subtype | This compound IC50 (nM) | Suramin IC50 (µM) | Reference(s) |
| P2Y1 | >10,000 | ~20-100 | |
| P2Y2 | >10,000 | ~10-50 | |
| P2Y4 | 233 | >100 | |
| P2Y6 | >10,000 | ~50-200 | |
| P2Y11 | - | ~10-30 | |
| P2Y12 | >10,000 | ~30-100 |
Note: IC50 values can vary depending on the experimental conditions and assay used. The data presented here is for comparative purposes.
Signaling Pathways of P2Y Receptors
P2Y receptors can be broadly classified based on their G-protein coupling and subsequent downstream signaling cascades. Understanding these pathways is crucial for interpreting the effects of their antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. P2Y Receptors in the Mammalian Nervous System: Pharmacology, Ligands and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gi- and Gq-coupled ADP (P2Y) receptors act in opposition to modulate nociceptive signaling and inflammatory pain behavior - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: PSB-16133 Sodium vs. MRS2578 in P2Y Receptor Antagonism
A Detailed Guide for Researchers in Pharmacology and Drug Development
In the intricate landscape of purinergic signaling, the selective antagonism of P2Y receptors is a critical area of research for developing novel therapeutics for a range of conditions, including inflammation, thrombosis, and neurodegenerative diseases. This guide provides a comprehensive head-to-head comparison of two prominent selective antagonists: PSB-16133 sodium, a potent antagonist of the P2Y4 receptor, and MRS2578, a well-established antagonist of the P2Y6 receptor. This analysis is supported by experimental data on their potency, selectivity, and mechanisms of action, providing a crucial resource for researchers, scientists, and drug development professionals.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative parameters for this compound and MRS2578, offering a clear comparison of their in vitro efficacy and selectivity.
| Compound | Primary Target | Species | IC50 (nM) | Antagonism Type |
| This compound | P2Y4 Receptor | Human | 233 | Allosteric |
| MRS2578 | P2Y6 Receptor | Human | 37[1][2][3][4][5] | Insurmountable[5] |
| Rat | 98[1][2][3][5] |
Table 1: Potency and Mechanism of this compound and MRS2578
| Compound | P2Y1 | P2Y2 | P2Y4 | P2Y6 | P2Y11 | P2Y12 |
| This compound | >10,000 | >10,000 | 233 | >10,000 | >10,000 | >10,000 |
| MRS2578 | >10,000[1][2][3][4] | >10,000[1][2][3][4] | >10,000[1][2][3][4] | 37 (human), 98 (rat)[1][2][3][5] | >10,000[1][2][3][4] | Not Reported |
Table 2: Selectivity Profile of this compound and MRS2578 (IC50 values in nM) . Data for this compound is based on studies of the human receptors.
Signaling Pathways and Mechanism of Action
Both this compound and MRS2578 target Gq protein-coupled P2Y receptors, which upon activation by their endogenous ligands (UTP for P2Y4 and UDP for P2Y6), initiate a signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), respectively.
This compound is characterized as an allosteric antagonist of the P2Y4 receptor. This suggests that it binds to a site on the receptor that is distinct from the orthosteric binding site of the endogenous agonist, UTP. This binding modulates the receptor's conformation in such a way that it reduces the efficacy of UTP.
In contrast, MRS2578 is described as an insurmountable antagonist of the P2Y6 receptor.[5] This mode of antagonism is often associated with either irreversible binding to the orthosteric site or a form of allosteric inhibition that is not overcome by increasing concentrations of the agonist.
Experimental Protocols
The primary method for characterizing the antagonist activity of both this compound and MRS2578 is through a calcium mobilization assay in cells recombinantly expressing the target P2Y receptor. This assay measures the ability of the antagonist to inhibit the increase in intracellular calcium concentration induced by the respective receptor agonist.
Calcium Mobilization Assay Protocol
1. Cell Culture and Plating:
-
Culture a suitable host cell line (e.g., 1321N1 astrocytoma cells or CHO cells) stably transfected with the human P2Y4 or P2Y6 receptor.
-
Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye leakage.
-
Remove the cell culture medium from the plates and add the dye-loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by a 30-minute incubation at room temperature in the dark to allow for complete de-esterification of the dye.
3. Compound Addition and Incubation:
-
Prepare serial dilutions of the antagonist (this compound or MRS2578) in an appropriate assay buffer.
-
Add the antagonist solutions to the respective wells of the microplate. Include a vehicle control (buffer without the antagonist).
-
Incubate the plate at room temperature for 15-30 minutes to allow the antagonist to bind to the receptors.
4. Agonist Stimulation and Fluorescence Measurement:
-
Prepare a solution of the respective agonist (UTP for P2Y4, UDP for P2Y6) at a concentration that elicits a submaximal response (e.g., EC80).
-
Use a fluorescence plate reader equipped with an automated injection system to add the agonist solution to each well.
-
Simultaneously, begin recording the fluorescence intensity over time. A typical recording would involve a baseline measurement for a few seconds, followed by agonist injection and continuous recording for several minutes to capture the peak calcium response.
5. Data Analysis:
-
The antagonist activity is determined by the reduction in the peak fluorescence signal in the presence of the antagonist compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.
-
Calculate the IC50 value, which represents the concentration of the antagonist that causes 50% inhibition of the agonist-induced response, using non-linear regression analysis.
Concluding Remarks
This compound and MRS2578 are highly valuable research tools for dissecting the roles of P2Y4 and P2Y6 receptors in health and disease. While both are potent and selective antagonists for their respective targets, their distinct mechanisms of action—allosteric for this compound and insurmountable for MRS2578—offer different pharmacological profiles that can be exploited in experimental design. The choice between these two compounds will ultimately depend on the specific research question and the P2Y receptor subtype of interest. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate informed decisions in the selection and application of these important pharmacological agents.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of PSB-16133 Sodium: A Comparative Guide for Purinergic Receptor Research
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of PSB-16133 sodium's cross-reactivity with other purinergic receptors, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
This compound has been identified as a potent and selective antagonist of the human P2Y4 receptor, a Gq protein-coupled receptor activated by uridine-5'-triphosphate (UTP). Its utility as a research tool is underscored by its selectivity over other P2Y receptor subtypes, minimizing off-target effects and allowing for the specific investigation of P2Y4-mediated signaling pathways.
Comparative Analysis of Receptor Activity
To delineate the selectivity profile of PSB-16133, its inhibitory activity was assessed across a panel of human purinergic P2Y receptors. The potency of PSB-16133 was determined by measuring the inhibition of agonist-induced intracellular calcium mobilization in 1321N1 astrocytoma cells stably expressing the respective human P2Y receptor subtype.
| Receptor Subtype | Agonist (at EC80) | PSB-16133 IC50 (µM) |
| P2Y4 | UTP (250 nM) | 0.233 |
| P2Y1 | ADP (150 nM) | > 10 |
| P2Y2 | UTP (150 nM) | > 10 |
| P2Y6 | UDP (3 µM) | > 10 |
| P2Y11 | ATP (8.6 µM) | > 10 |
| Table 1: Selectivity profile of this compound against various human P2Y receptor subtypes. Data represents the concentration of PSB-16133 required to inhibit 50% of the maximal response induced by the respective agonist. |
The data clearly demonstrates that PSB-16133 is highly selective for the P2Y4 receptor, with an IC50 value of 233 nM. In contrast, at concentrations up to 10 µM, PSB-16133 exhibited no significant antagonistic activity at the P2Y1, P2Y2, P2Y6, and P2Y11 receptors. Further studies have also indicated a lack of significant activity at P2X receptor subtypes. This high degree of selectivity makes PSB-16133 an invaluable tool for isolating and studying the physiological and pathophysiological roles of the P2Y4 receptor.
Signaling Pathways
The differential coupling of P2Y receptors to various G proteins initiates distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor modulation by compounds like PSB-16133.
As a Gq-coupled receptor, the activation of P2Y4 by UTP leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in a cellular response. PSB-16133 selectively blocks this pathway at the receptor level.
Experimental Protocols
The following section details the methodology used to determine the potency and selectivity of PSB-16133.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium concentration.
Cell Culture: Human 1321N1 astrocytoma cells stably transfected with the respective human P2Y receptor (P2Y1, P2Y2, P2Y4, P2Y6, or P2Y11) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
Assay Procedure:
-
Cell Plating: Cells were seeded into black-walled, clear-bottom 96-well microplates at a density of 50,000 cells per well and allowed to adhere overnight.
-
Dye Loading: The culture medium was removed, and cells were incubated with a loading buffer containing 2 µM Fluo-4 AM, 2.5 mM probenecid, and 0.04% Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS) for 1 hour at 37°C.
-
Washing: After incubation, the loading buffer was removed, and the cells were washed twice with HBSS containing 2.5 mM probenecid.
-
Compound Incubation: Cells were then incubated with various concentrations of PSB-16133 or vehicle (DMSO, final concentration ≤ 0.1%) for 30 minutes at 37°C.
-
Agonist Stimulation and Fluorescence Measurement: The microplate was placed in a fluorescence plate reader. Baseline fluorescence was measured before the automated addition of the respective P2Y receptor agonist at a concentration corresponding to its EC80. Fluorescence was monitored kinetically with excitation at 485 nm and emission at 525 nm.
-
Data Analysis: The increase in fluorescence upon agonist addition was calculated and normalized to the response in the absence of the antagonist. IC50 values were determined by nonlinear regression analysis of the concentration-response curves.
Conclusion
The experimental data robustly supports the classification of this compound as a highly selective P2Y4 receptor antagonist. Its minimal cross-reactivity with other tested P2Y receptors makes it an exceptional pharmacological tool for elucidating the specific roles of the P2Y4 receptor in health and disease. The detailed protocols provided herein offer a foundation for the replication and extension of these findings in various research settings.
On-Target Efficacy of PSB-16133 Sodium: A Comparative Analysis Utilizing Knockout Model Insights
For researchers, scientists, and professionals in drug development, confirming the on-target effects of a pharmacological agent is paramount. This guide provides a comparative analysis of PSB-16133 sodium, a potent and selective antagonist of the P2Y4 receptor, with a focus on the ideal, yet currently unavailable, validation through knockout models. While direct experimental evidence of this compound in P2Y4 knockout models is not yet published, this guide synthesizes existing in vitro data to support its on-target activity and compares it with other available P2Y4 receptor antagonists.
Introduction to this compound and the P2Y4 Receptor
This compound is a non-nucleotide antagonist of the human P2Y4 receptor, a Gq-protein coupled receptor activated by uridine (B1682114) triphosphate (UTP).[1] The P2Y4 receptor is implicated in a variety of physiological processes, making it a potential therapeutic target for several diseases. PSB-16133 is characterized by its high potency and selectivity for the P2Y4 receptor, with a reported IC50 value of 233 nM.[1] It is believed to act as an allosteric antagonist.[1]
P2Y4 Receptor Signaling Pathway
Activation of the P2Y4 receptor by its endogenous agonist UTP initiates a signaling cascade primarily through the Gq alpha subunit. This leads to the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger. DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). Downstream of these events, the P2Y4 receptor can also modulate other signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, influencing cellular processes like proliferation and migration.
Figure 1. P2Y4 Receptor Signaling Pathway.
The Crucial Role of Knockout Models in Validating On-Target Effects
The most definitive method to confirm that the effects of a drug are mediated through its intended target is to utilize a knockout model, where the gene encoding the target protein is deleted. In the context of PSB-16133, a P2Y4 receptor knockout (P2Y4-/-) model would be instrumental. The expected outcome would be that the cellular or physiological responses to UTP observed in wild-type (WT) cells or animals would be absent in their P2Y4-/- counterparts. Furthermore, PSB-16133 would have no effect in P2Y4-/- models, as its target is absent. This experimental approach unequivocally distinguishes on-target from off-target effects.
Figure 2. Experimental Workflow for On-Target Validation using a Knockout Model.
Comparative Analysis of P2Y4 Receptor Antagonists
While direct knockout validation for PSB-16133 is pending, its in vitro selectivity and potency have been characterized and can be compared to other known P2Y4 receptor antagonists.
| Antagonist | IC50 (P2Y4) | Selectivity Profile | Mechanism of Action | Reference |
| This compound | 233 nM (human) | Selective vs. P2Y1, P2Y2, P2Y6, P2Y11, P2Y12 | Allosteric Antagonist | [1] |
| PSB-1699 | ~300 nM (human) | Highly selective P2Y4 antagonist | Not specified | [1] |
| MRS4062 | Agonist at P2Y4 | Agonist activity also at P2Y2 and P2Y6 | Agonist | Tocris Bioscience |
| Suramin | Inactive at human P2Y4 | Broad spectrum P2 receptor antagonist | Competitive Antagonist | Communi et al., 1999 |
| Reactive Blue 2 | Intermediate inhibitory effect | Non-selective P2 receptor antagonist | Not specified | Communi et al., 1999 |
| PPADS | Potent inhibitor of human P2Y4 | Also inhibits P2Y1 and P2X receptors | Competitive Antagonist | Communi et al., 1999 |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Fluorescence-Based Assay for P2Y4 Receptor Antagonism (Calcium Mobilization)
This protocol is adapted from the methodology used in the characterization of PSB-16133.[1]
1. Cell Culture and Preparation:
-
Use a stable cell line expressing the human P2Y4 receptor (e.g., 1321N1 astrocytoma cells).
-
Culture cells in appropriate media and conditions.
-
Seed cells into 96-well black-walled, clear-bottom microplates and grow to confluence.
2. Dye Loading:
-
Wash cells with a buffered salt solution (e.g., HBSS).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffered salt solution for a specified time at a specific temperature (e.g., 60 minutes at 37°C).
-
After incubation, wash the cells to remove excess dye.
3. Antagonist and Agonist Addition:
-
Add varying concentrations of the antagonist (e.g., PSB-16133) to the wells and incubate for a predetermined period (e.g., 15 minutes).
-
Add a fixed concentration of the agonist UTP (typically at its EC80 concentration to elicit a submaximal response) to all wells, including control wells without the antagonist.
4. Data Acquisition:
-
Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.
-
For Fura-2, use dual-wavelength excitation (e.g., 340 nm and 380 nm) and measure emission at a single wavelength (e.g., 510 nm). For Fluo-4, use single-wavelength excitation (e.g., 488 nm) and emission (e.g., 525 nm).
-
The change in fluorescence intensity or the ratio of intensities at different excitation wavelengths is proportional to the change in intracellular calcium concentration.
5. Data Analysis:
-
Calculate the inhibition of the UTP-induced calcium response by the antagonist at each concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound stands out as a potent and selective antagonist of the P2Y4 receptor based on robust in vitro data. Its characterization through well-defined experimental protocols, such as the calcium mobilization assay, provides strong evidence for its on-target activity. However, the gold standard for confirming these on-target effects, validation in a P2Y4 receptor knockout model, remains a critical next step for the research community. Such studies would definitively eliminate the possibility of off-target effects contributing to its observed activity and would solidify its position as a valuable tool for studying P2Y4 receptor biology and as a potential lead compound for therapeutic development. The comparison with other available antagonists highlights the superior selectivity profile of PSB-16133, further underscoring its potential as a precise pharmacological probe. Future research should prioritize the evaluation of PSB-16133 and other promising P2Y4 antagonists in knockout models to unequivocally validate their on-target mechanism of action.
References
Evaluating the Potency of PSB-16133 Sodium as a P2Y4 Receptor Antagonist in 1321N1 Astrocytoma Cells
A Comparative Guide for Researchers
This guide provides an objective comparison of the potency and selectivity of PSB-16133 sodium, a selective antagonist of the P2Y4 receptor. The information presented is intended for researchers, scientists, and drug development professionals working in the field of purinergic signaling. This document summarizes key experimental data, details the methodologies used for potency evaluation, and visualizes the relevant signaling pathways and experimental workflows.
Comparative Efficacy of P2Y4 Receptor Antagonists
This compound has been identified as a potent and selective antagonist of the UTP-activated P2Y4 receptor.[1] Its potency has been primarily characterized in 1321N1 astrocytoma cells stably transfected with the human P2Y4 receptor.[1] The following table summarizes the inhibitory potency (IC50) of PSB-16133 and a related compound, PSB-1699, in this cell line.
| Compound | Target Receptor | Cell Line | IC50 (nM) | Reference |
| This compound | Human P2Y4 | 1321N1-hP2Y4 | 233 | [1] |
| PSB-1699 | Human P2Y4 | 1321N1-hP2Y4 | >10,000 | [1] |
Selectivity Profile
PSB-16133 has been shown to be a selective antagonist for the P2Y4 receptor with significantly lower or no activity at other P2Y receptor subtypes.[1] While specific IC50 values across a full panel of P2Y receptors are not detailed in the primary literature, its selectivity is a key feature highlighted in its development. It is suggested to act as an allosteric antagonist.
Experimental Protocols
The potency of this compound was determined using a fluorescence-based intracellular calcium release assay.
Cell Culture and Transfection
-
Cell Line: 1321N1 human astrocytoma cells.
-
Transfection: Stably transfected with the cDNA encoding the human P2Y4 receptor.
-
Culture Conditions: Cells are maintained in a suitable growth medium supplemented with antibiotics and fetal bovine serum, and cultured at 37°C in a humidified atmosphere of 5% CO2.
Fluorescence-Based Calcium Influx Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a P2Y4 receptor agonist (UTP).
Materials:
-
1321N1 cells stably expressing the human P2Y4 receptor
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
UTP (agonist)
-
This compound (antagonist)
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the 1321N1-hP2Y4 cells into microplates at an optimal density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HHBS.
-
Remove the growth medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate for approximately 1 hour at 37°C to allow the dye to enter the cells.
-
-
Antagonist Incubation:
-
After the dye loading, wash the cells with HHBS.
-
Add solutions containing different concentrations of this compound to the wells.
-
Incubate for a sufficient period to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
Place the microplate into a fluorescence plate reader.
-
Add a solution of the agonist UTP at a concentration known to elicit a submaximal response (e.g., EC80).
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the UTP-induced calcium response.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
P2Y4 Receptor Signaling Pathway
The P2Y4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by its endogenous agonist UTP, the receptor initiates a cascade leading to an increase in intracellular calcium.
Caption: P2Y4 receptor signaling cascade.
Experimental Workflow for Antagonist Potency Evaluation
The following diagram illustrates the key steps in determining the IC50 value of a P2Y4 receptor antagonist.
Caption: Workflow for IC50 determination.
References
A Comparative Analysis of PSB-16133 Sodium and Historical P2Y Receptor Antagonists
In the landscape of purinergic signaling research, the development of potent and selective antagonists for P2Y receptors remains a critical endeavor for elucidating the physiological roles of these receptors and for identifying novel therapeutic targets. This guide provides a detailed comparison of PSB-16133 sodium, a potent and selective antagonist of the P2Y4 receptor, with historical P2Y receptor antagonists, namely Suramin, Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), and MRS2578.
This compound has emerged as a significant research tool due to its high affinity and selectivity for the P2Y4 receptor, a receptor subtype for which selective antagonists have historically been lacking.[1] This guide will present a comparative analysis of its performance against older, less selective compounds, supported by quantitative data and detailed experimental methodologies.
Data Presentation: A Quantitative Comparison of P2Y Receptor Antagonists
The following table summarizes the inhibitory potency (IC50) of this compound and historical P2Y receptor antagonists across various P2Y receptor subtypes. Lower IC50 values indicate greater potency.
| Compound | P2Y1 (IC50) | P2Y2 (IC50) | P2Y4 (IC50) | P2Y6 (IC50) | P2Y11 (IC50) | P2Y12 (IC50) | P2Y13 (IC50) |
| This compound | > 10 µM | > 10 µM | 233 nM | > 10 µM | > 10 µM | > 10 µM | Not Available |
| Suramin | ~10 µM | ~20 µM | ~100 µM | > 100 µM | ~1 µM | ~10 µM | Not Available |
| PPADS | ~10 µM[2] | ~0.9 mM | ~15 mM | > 100 µM | Not Available | Not Available | ~10 µM[2] |
| MRS2578 | > 10 µM | > 10 µM | > 10 µM | 37 nM (human) | > 10 µM | Not Available | Not Available |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "Not Available" indicates that data was not found in the searched literature.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the benchmarking of P2Y receptor antagonists.
Caption: P2Y4 Receptor Signaling Pathway and Point of Inhibition by PSB-16133.
Caption: Workflow for Calcium Mobilization Assay.
Experimental Protocols
The determination of antagonist potency, expressed as IC50 values, is commonly performed using a calcium mobilization assay in a cell line recombinantly expressing the target P2Y receptor subtype.
Objective: To determine the concentration of an antagonist that inhibits 50% of the maximal response induced by a P2Y receptor agonist.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human P2Y4 receptor.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Agonist: Uridine triphosphate (UTP).
-
Antagonists: this compound, Suramin, PPADS, MRS2578.
-
Fluorescent Calcium Indicator: Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Procedure:
-
Cell Culture and Plating:
-
HEK293-P2Y4 cells are cultured in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested at 80-90% confluency and seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Dye Loading:
-
The culture medium is removed, and cells are washed with Assay Buffer.
-
A loading solution of Fura-2 AM (typically 2-5 µM) in Assay Buffer is added to each well.
-
The plate is incubated at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.
-
-
Antagonist Incubation:
-
The dye loading solution is removed, and cells are washed twice with Assay Buffer.
-
Serial dilutions of the antagonist compounds (PSB-16133, Suramin, PPADS, MRS2578) are prepared in Assay Buffer and added to the respective wells.
-
The plate is incubated at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
The 96-well plate is placed in a fluorescence plate reader equipped with dual-wavelength excitation and an automated injection system.
-
Baseline fluorescence is measured for a short period (e.g., 10-20 seconds) at excitation wavelengths of 340 nm and 380 nm, with emission measured at 510 nm.
-
An EC80 concentration of the agonist UTP is injected into each well.
-
Fluorescence is continuously measured for a further 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated for each time point.
-
The peak change in the fluorescence ratio after agonist addition is determined for each well.
-
The percentage of inhibition is calculated for each antagonist concentration relative to the control wells (agonist only).
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
This robust methodology allows for the precise determination of antagonist potency and is a standard in the field of P2Y receptor pharmacology. The high selectivity of PSB-16133 for the P2Y4 receptor, as demonstrated through such assays, underscores its value as a specific tool for investigating P2Y4-mediated signaling pathways.
References
In Vitro P2Y4 Receptor Antagonism: A Comparative Analysis of PSB-16133 Sodium
A definitive in vitro and in vivo correlation for the activity of PSB-16133 sodium, a potent P2Y4 receptor antagonist, cannot be established at this time due to the absence of publicly available in vivo studies. This guide, therefore, focuses on a comprehensive comparison of the in vitro performance of this compound against other known P2Y receptor antagonists, supported by detailed experimental data and methodologies.
This compound has emerged as a valuable research tool for investigating the physiological and pathological roles of the P2Y4 receptor, a G protein-coupled receptor activated by uridine (B1682114) triphosphate (UTP).[1][2] Its utility stems from its demonstrated potency and selectivity in in vitro assays. This guide provides a comparative overview of its in vitro activity alongside other relevant compounds.
Comparative In Vitro Activity of P2Y Receptor Antagonists
The inhibitory potency of this compound and other P2Y receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC50). The data presented below was primarily generated using fluorescence-based calcium release assays in cell lines engineered to express specific P2Y receptors.
| Compound | Target Receptor | IC50 (nM) | Assay System |
| This compound | Human P2Y4 | 233 | 1321N1 astrocytoma cells [2] |
| PSB-1699 | Human P2Y4 | >10,000 (at other P2Y subtypes) | 1321N1 astrocytoma cells[2] |
| Suramin (B1662206) | P2Y2, P2Y11, P2Y12 (and others) | µM range (non-selective) | Various cell systems[3][4] |
| Reactive Blue 2 | P2Y Receptors (non-selective) | µM range (non-selective) | Various cell systems[5][6] |
| MRS2578 | Human P2Y6 | 37 | Various cell systems[1][7] |
Key Observations:
-
This compound exhibits a potent inhibitory effect on the human P2Y4 receptor with a sub-micromolar IC50 value.[2]
-
While a specific IC50 for PSB-1699 at the P2Y4 receptor was not explicitly found in the reviewed literature, it is presented as a highly selective P2Y4 antagonist, suggesting its potency is concentrated at this subtype.[2]
-
Suramin and Reactive Blue 2 are broad-spectrum P2 receptor antagonists, demonstrating activity across multiple subtypes in the micromolar range, making them less suitable for targeted P2Y4 research.[3][4][5][6]
-
MRS2578 is a highly potent and selective antagonist for the P2Y6 receptor, highlighting the diverse selectivity profiles within this class of compounds.[1][7]
Experimental Methodologies
The in vitro activity of P2Y4 receptor antagonists is predominantly assessed by measuring their ability to inhibit the downstream signaling cascade initiated by receptor activation. The most cited method is the fluorescence-based intracellular calcium release assay.
Fluorescence-Based Intracellular Calcium Release Assay
This assay quantifies the ability of an antagonist to block the increase in intracellular calcium concentration triggered by the activation of the P2Y4 receptor by its agonist, UTP.
Protocol:
-
Cell Culture: Human 1321N1 astrocytoma cells, stably transfected with the human P2Y4 receptor, are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8E™ AM) for a specified period at 37°C.[8][9] These dyes are cell-permeant and exhibit a significant increase in fluorescence intensity upon binding to free calcium.
-
Antagonist Incubation: The dye-loaded cells are then incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
Agonist Stimulation: Following antagonist incubation, the cells are stimulated with a fixed concentration of the P2Y4 receptor agonist, UTP.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured kinetically using a fluorescence plate reader.[10][11]
-
Data Analysis: The inhibitory effect of the antagonist is calculated by comparing the fluorescence signal in the presence of the antagonist to the signal with the agonist alone. The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.
Visualizing the Molecular Pathway and Experimental Process
To better understand the context of this compound's activity, the following diagrams illustrate the P2Y4 receptor signaling pathway and the workflow of the in vitro calcium release assay.
Caption: P2Y4 Receptor Signaling Pathway.
Caption: In Vitro Calcium Release Assay Workflow.
References
- 1. MRS 2578 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. Development of Potent and Selective Antagonists for the UTP-Activated P2Y4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constitutional isomers of Reactive Blue 2 - selective P2Y-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 9. abcam.com [abcam.com]
- 10. google.com [google.com]
- 11. tandfonline.com [tandfonline.com]
Independent Validation of the Published IC50 Value of PSB-16133 Sodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and a framework for the independent validation of the published half-maximal inhibitory concentration (IC50) value of PSB-16133 sodium, a known antagonist of the P2Y4 receptor. The published data for PSB-16133 will be compared against a standardized experimental protocol for independent verification. This document is intended to serve as a resource for researchers seeking to verify and build upon existing pharmacological data.
Comparative Analysis of PSB-16133 IC50 Values
The table below summarizes the published IC50 value for PSB-16133 and provides a column for recording data from an independent validation study. This structure allows for a direct comparison of the results.
| Compound | Published IC50 (nM) | Independent Validation IC50 (nM) | Target Receptor | Comments |
| This compound | 233[1][2] | Data to be determined | P2Y4 | Potent and selective antagonist, thought to act allosterically.[1][3] |
Experimental Protocol for IC50 Determination
The following is a detailed methodology for determining the IC50 value of this compound. This protocol is based on established methods for characterizing P2Y receptor antagonists.[4]
1. Cell Culture and Treatment:
-
Cell Line: Use a human cell line endogenously expressing the P2Y4 receptor or a recombinant cell line overexpressing the receptor (e.g., HEK293 or CHO cells).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells in 96-well plates at a density of 10,000-20,000 cells per well and allow them to adhere overnight.
2. In Vitro Assay (Calcium Mobilization):
-
Agonist Preparation: Prepare a stock solution of a known P2Y4 receptor agonist, such as UTP.
-
Antagonist Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions to obtain a range of concentrations for testing.
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Pre-incubate the cells with the various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of the P2Y4 agonist (typically the EC80 concentration).
-
Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.
-
3. Data Analysis:
-
Normalization: Normalize the fluorescence data to the response of the agonist alone (100% activation) and a baseline control (0% activation).
-
Curve Fitting: Plot the normalized response against the logarithm of the PSB-16133 concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of PSB-16133 that inhibits the agonist response by 50%.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2Y4 receptor signaling pathway and the experimental workflow for IC50 determination.
Caption: P2Y4 receptor activation by UTP leads to Gq protein activation, subsequent stimulation of PLC, and ultimately intracellular calcium release. PSB-16133 acts as an antagonist, inhibiting this pathway.
Caption: Experimental workflow for the determination of the IC50 value of PSB-16133 using a cell-based calcium mobilization assay.
References
Safety Operating Guide
Proper Disposal Procedures for PSB-16133 Sodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of PSB-16133 sodium, a selective P2Y4 receptor antagonist. Due to conflicting safety data, a cautious approach is strongly advised.
Safety and Hazard Information
While some suppliers classify this compound as non-hazardous, at least one Safety Data Sheet (SDS) from DC Chemicals categorizes it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and to prevent its release into the environment.
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Classification (DC Chemicals) | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Biological Activity (IC50) | 233 nM (for human P2Y4 receptor) | [2][3] |
| Oral Toxicity (LD50) | Data not available | |
| Aquatic Toxicity (EC50) | Data not available |
Disposal Protocol
The recommended disposal method for this compound, based on its potential environmental toxicity, is to treat it as hazardous chemical waste . Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Place solid waste (e.g., contaminated consumables like pipette tips, tubes) into a clearly labeled, sealable hazardous waste container.
-
Collect solutions containing this compound in a compatible, leak-proof hazardous waste container. Do not mix with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents.[1]
-
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your local regulations and institutional policies.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and direct sunlight.[1]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all institutional, local, and national regulations. The primary instruction is to "Dispose of contents/ container to an approved waste disposal plant."[1]
Experimental Protocol: P2Y4 Receptor Antagonism Assay
This compound is a potent and selective antagonist of the UTP-activated P2Y4 receptor.[2][3] The following is a summary of the experimental protocol used to determine its inhibitory activity.
Objective: To measure the potency of this compound in inhibiting the UTP-induced calcium mobilization in cells expressing the human P2Y4 receptor.
Cell Line: 1321N1 astrocytoma cells stably transfected with the human P2Y4 receptor.[2][4]
Methodology:
-
Cell Preparation: Culture the transfected 1321N1 cells in an appropriate medium until they reach the desired confluence.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that will exhibit an increase in fluorescence intensity upon binding to intracellular calcium.
-
Compound Incubation: Incubate the dye-loaded cells with varying concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a constant concentration of the P2Y4 receptor agonist, uridine-5'-triphosphate (UTP).
-
Signal Detection: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium release, using a fluorescence plate reader.
-
Data Analysis: Plot the inhibition of the UTP-induced calcium signal against the concentration of this compound to determine the IC50 value (the concentration at which 50% of the agonist-induced response is inhibited).[2][4]
Visualized Workflows and Pathways
The following diagrams illustrate the signaling pathway of the P2Y4 receptor and the recommended disposal workflow for this compound.
Caption: P2Y4 Receptor Signaling Pathway
Caption: Disposal Workflow for this compound
References
- 1. Pharmacological characterization of the human P2Y4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Antagonists for the UTP-Activated P2Y4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Development of Potent and Selective Antagonists for the UTP-Activated P2Y4 Receptor - American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
Essential Safety and Logistical Information for Handling PSB-16133 Sodium
This guide provides crucial safety, operational, and disposal procedures for PSB-16133 sodium, a potent and selective P2Y4 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and to build trust in laboratory safety practices.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 2089035-40-3 |
| Molecular Formula | C₂₈H₂₁N₂NaO₅S₂ |
| Molecular Weight | 552.59 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage Conditions | Short-term (days to weeks): 0 - 4°C, dry and dark.[1] Long-term (months to years): -20°C, dry and dark.[1] |
Hazard Assessment and Safety Recommendations
There are conflicting reports regarding the hazard classification of this compound. One safety data sheet (SDS) from MedChemExpress classifies it as not a hazardous substance or mixture, while another from DC Chemicals suggests it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Given this discrepancy, it is imperative to handle this compound with caution and adhere to standard laboratory safety protocols for chemical handling.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | Avoid inhalation of dust or aerosols.[2] |
Operational Plans: Step-by-Step Guidance
The following sections provide procedural guidance for the safe handling, storage, and disposal of this compound.
Handling Procedures
-
Preparation : Before handling, ensure that all necessary PPE is worn and that a safety shower and eyewash station are readily accessible.
-
Weighing and Transfer : Conduct all weighing and transfer operations in a well-ventilated area or a chemical fume hood to avoid the generation of dust.
-
Solution Preparation : When dissolving in DMSO, add the solvent to the solid slowly to avoid splashing.
-
General Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Emergency Procedures: Spill Response
In the event of a spill, follow these step-by-step procedures:
-
Evacuate : Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a solution in DMSO, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : Dispose of the contaminated materials as hazardous waste.
First Aid Measures
| Exposure | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin with plenty of water. Seek medical attention if irritation develops.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, labeled, and sealed container.
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal : Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the general trash. All disposal methods must be in accordance with federal, state, and local environmental regulations.
P2Y4 Receptor Signaling Pathway
PSB-16133 is an antagonist of the P2Y4 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the signaling pathway initiated by the activation of the P2Y4 receptor.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
